Technical Documentation Center

2-Isopropoxy-5-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Isopropoxy-5-methylpyridine
  • CAS: 1394955-08-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 2-Isopropoxy-5-methylpyridine in API Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary medicinal chemistry, the strategic substit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the strategic substitution of heteroaromatic rings is fundamental to modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs)[1]. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) has emerged as a highly versatile building block in drug discovery[2].

Unlike its less sterically hindered methoxy-analogues, the incorporation of an isopropoxy group at the C2 position of the pyridine core introduces significant steric bulk. This structural modification serves a dual purpose: it enhances the lipophilicity of the scaffold (optimizing membrane permeability) and provides a steric shield against rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes, thereby improving metabolic stability. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies.

Molecular Architecture & Physicochemical Profiling

The chemical behavior of 2-Isopropoxy-5-methylpyridine is dictated by the push-pull electronic effects of its substituents on the electron-deficient pyridine ring[3].

  • The Pyridine Core: The nitrogen atom exerts a strong electron-withdrawing effect via induction and resonance, making the C2 and C4 positions highly susceptible to nucleophilic attack.

  • The 2-Isopropoxy Substituent: The oxygen lone pairs donate electron density into the ring via resonance ( +M effect), counteracting the nitrogen's pull. However, the branched isopropyl chain creates a localized steric umbrella.

  • The 5-Methyl Substituent: Provides weak electron donation via hyperconjugation ( +I effect), subtly increasing the electron density at the C4 and C6 positions.

Quantitative Data Summary

To facilitate integration into computational drug design workflows, the core physicochemical parameters are summarized below[2][3][4]:

ParameterValue / Specification
Chemical Name 2-Isopropoxy-5-methylpyridine
CAS Registry Number 1394955-08-8
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES String CC(OC1=NC=C(C)C=C1)C
Topological Polar Surface Area (TPSA) ~22.12 Ų
Estimated LogP 2.50 - 2.83
Purity Standard (Commercial) 97% (HPLC/NMR)

De Novo Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most robust method for synthesizing 2-Isopropoxy-5-methylpyridine is via an SNAr reaction utilizing 2-chloro-5-methylpyridine and isopropanol. As an Application Scientist, I emphasize that the success of this reaction relies entirely on overcoming the activation energy required to form the Meisenheimer complex.

Experimental Protocol & Causality

Objective: Achieve >98% conversion to 2-Isopropoxy-5-methylpyridine while minimizing ether cleavage or dimerization.

  • Alkoxide Generation (The Kinetic Primer):

    • Step: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under N₂. Add anhydrous isopropanol (1.5 eq) dropwise.

    • Causality: Isopropanol is a weak nucleophile. Deprotonation by NaH generates the highly nucleophilic isopropoxide anion. The 0°C temperature prevents the exothermic hydrogen gas evolution from causing solvent boil-off.

  • Nucleophilic Attack (Meisenheimer Complex Formation):

    • Step: Add 2-chloro-5-methylpyridine (1.0 eq) dropwise. Gradually heat the reaction mixture to 80°C (reflux) for 4-6 hours.

    • Causality: The chlorine atom at C2 is highly activated by the adjacent pyridine nitrogen. Heating provides the thermodynamic energy required to disrupt the aromaticity temporarily, forming the negatively charged Meisenheimer intermediate before the chloride leaving group is expelled.

  • Self-Validating In-Process Control (IPC):

    • Step: Sample 50 µL of the reaction mixture, quench in 1 mL acetonitrile, and analyze via UPLC-MS.

    • Causality: Do not proceed to workup until the starting material peak (m/z ~127) is <2% relative to the product peak (m/z 152 [M+H]⁺). This ensures maximum yield and simplifies downstream purification.

  • Quenching and Isolation:

    • Step: Cool to 0°C and quench dropwise with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides a mild, buffered proton source to neutralize excess alkoxide without creating highly acidic conditions that could prematurely cleave the newly formed ether bond.

SNAr_Workflow Start 2-Chloro-5-methylpyridine + Isopropanol Step1 Alkoxide Formation (NaH, 0°C, THF) Start->Step1 Deprotonation Step2 SNAr Reaction (80°C, 4h) Step1->Step2 Nucleophilic Attack Monitor UPLC/MS Validation (>98% Conversion) Step2->Monitor In-process Control Monitor->Step2 Fail (Add Time) Workup Aqueous Quench (NH4Cl) & Extraction Monitor->Workup Pass Product 2-Isopropoxy-5-methylpyridine (Pure API Intermediate) Workup->Product Isolation

Fig 1: Step-by-step SNAr workflow for 2-Isopropoxy-5-methylpyridine synthesis.

Advanced Reactivity: Directed Ortho-Metalation (DoM)

A critical application of 2-Isopropoxy-5-methylpyridine is its conversion into 2-Isopropoxy-5-methylpyridine-3-boronic acid (CAS: 2096337-70-9) [5][6][7]. This boronic acid is a premium substrate for Suzuki-Miyaura cross-coupling reactions to construct complex biaryl API scaffolds.

The Mechanistic Logic of DoM

Regioselective functionalization of pyridines is notoriously difficult. However, the isopropoxy group acts as a powerful Directing Metalation Group (DMG) . When treated with a strong lithium base (e.g., Lithium Diisopropylamide - LDA), the ether oxygen coordinates with the lithium cation. This Lewis acid-base interaction acts as an anchor, bringing the basic diisopropylamide anion into close, localized proximity to the C3 proton. Consequently, deprotonation occurs exclusively at C3, rather than the more sterically hindered C6 position.

Borylation Protocol
  • Pre-Lithiation Coordination: Dissolve 2-Isopropoxy-5-methylpyridine in anhydrous THF at -78°C. Add LDA (1.1 eq) dropwise. Stir for 1 hour.

    • Causality: The cryogenic temperature (-78°C) is mandatory to stabilize the highly reactive organolithium intermediate and prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).

  • Electrophilic Trapping: Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: The organolithium species attacks the electron-deficient boron atom. Warming allows the reaction to reach thermodynamic completion.

  • Hydrolysis (Self-Validating Step): Adjust the pH to 3-4 using 1M HCl to hydrolyze the borate ester to the free boronic acid. Extract and crystallize. Validate via ¹¹B NMR (look for a characteristic broad singlet around ~30 ppm).

DoM_Pathway Substrate 2-Isopropoxy-5-methylpyridine Complex Pre-lithiation Complex (O-Li Coordination) Substrate->Complex Directing Group Effect Lithiation Directed Ortho-Metalation (LDA, -78°C, THF) Complex->Lithiation C3-H Deprotonation Borylation Electrophilic Trapping (B(OiPr)3) Lithiation->Borylation C-B Bond Formation Hydrolysis Acidic Hydrolysis (HCl, pH 3-4) Borylation->Hydrolysis Cleavage of Borate BoronicAcid 2-Isopropoxy-5-methylpyridine -3-boronic acid Hydrolysis->BoronicAcid Precipitation

Fig 2: Directed ortho-metalation and borylation signaling pathway.

Conclusion

2-Isopropoxy-5-methylpyridine represents a masterclass in rational building block selection for drug discovery. By understanding the causality behind its electronic distribution and steric profile, chemists can leverage SNAr for its efficient synthesis and DoM for its downstream functionalization into highly valuable boronic acids. Strict adherence to in-process controls and mechanistic principles ensures high-fidelity integration into complex API manufacturing pipelines.

References

  • MySkinRecipes. "2-Isopropoxy-5-methylpyridine - MySkinRecipes". myskinrecipes.com. Available at:[Link]

Sources

Exploratory

The 2-Isopropoxy-5-methylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery and Cross-Coupling Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern medicinal chemistry, the strate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 2-isopropoxy-5-methylpyridine motif has emerged as a highly versatile and privileged building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly within the realm of kinase inhibitors.

This technical guide provides an in-depth analysis of the structural rationale behind utilizing 2-isopropoxy-5-methylpyridine derivatives[1]. It details the physicochemical properties of key intermediates, maps their pharmacophoric utility, and establishes a self-validating, step-by-step protocol for their integration into complex molecular architectures via palladium-catalyzed cross-coupling.

Structural and Electronic Profiling

The selection of 2-isopropoxy-5-methylpyridine over simpler pyridine derivatives is driven by precise structural and electronic causalities:

  • The 2-Isopropoxy Group (Steric Shielding & Electronics): Alkoxy substitutions at the 2-position of a pyridine ring donate electron density via resonance, mitigating the inherent electron deficiency of the pyridine nucleus. This increases the basicity of the pyridine nitrogen, enhancing its ability to act as a hydrogen-bond acceptor in kinase hinge regions. Crucially, compared to a standard methoxy group, the bulkier isopropoxy moiety provides superior steric shielding. This steric bulk actively hinders CYP450-mediated O-dealkylation in liver microsomes, significantly improving the metabolic half-life of the resulting drug candidate.

  • The 5-Methyl Group (Lipophilic Contact & Functionalization): The methyl group at the C5 position serves a dual purpose. Pharmacologically, it acts as a lipophilic vector that can occupy specific hydrophobic sub-pockets adjacent to the target's binding site. Synthetically, it acts as a "soft spot" that can be subjected to late-stage benzylic bromination (e.g., via Wohl-Ziegler reaction using NBS) to extend the scaffold further.

PharmacophoreModel Ligand 2-Isopropoxy-5-methylpyridine Motif Hinge Kinase Hinge Region (Backbone Amides) Ligand->Hinge Pyridine N acts as H-bond acceptor Pocket Hydrophobic Pocket (Gatekeeper Residue) Ligand->Pocket 5-Methyl group provides lipophilic contact Ligand->Pocket Isopropoxy group fills steric space CYP450 CYP450 Enzymes (Liver Microsomes) Ligand->CYP450 Steric bulk prevents rapid O-dealkylation

Fig 1: Pharmacophore mapping and metabolic interactions of the 2-isopropoxy-5-methylpyridine motif.

Key Derivatives and Quantitative Data

To effectively utilize this scaffold, medicinal chemists rely on a library of pre-functionalized derivatives. Halogenated analogs, such as 3-chloro-2-isopropoxy-5-methylpyridine[2] and 3-bromo-2-isopropoxy-5-methylpyridine[3], serve as excellent electrophiles. Conversely, 2-isopropoxy-5-methylpyridine-3-boronic acid[4] acts as a powerful nucleophilic partner for biaryl construction.

Table 1: Physicochemical Properties of Core 2-Isopropoxy-5-methylpyridine Derivatives

Compound NameCAS NumberFormulaMW ( g/mol )Primary Synthetic Utility
2-Isopropoxy-5-methylpyridine 1394955-08-8C9H13NO151.21Base starting material / scaffold[1]
3-Chloro-2-isopropoxy-5-methylpyridine 1394964-00-1C9H12ClNO185.65Electrophile for Buchwald-Hartwig amination[2]
3-Bromo-2-isopropoxy-5-methylpyridine 760207-86-1C9H12BrNO230.10Precursor for lithiation/borylation[3]
2-Isopropoxy-5-methylpyridine-3-boronic acid 2096337-70-9C9H14BNO3195.02Nucleophile for Suzuki-Miyaura coupling[4]

Synthetic Workflows & Methodologies

The transformation of the base 2-isopropoxy-5-methylpyridine scaffold into a complex API typically follows a sequence of regioselective halogenation, borylation, and cross-coupling.

SyntheticWorkflow A 2-Isopropoxy- 5-methylpyridine CAS: 1394955-08-8 B 3-Bromo-2-isopropoxy- 5-methylpyridine CAS: 760207-86-1 A->B Electrophilic Bromination (NBS, DMF) C 2-Isopropoxy-5-methylpyridine- 3-boronic acid CAS: 2096337-70-9 B->C 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. Hydrolysis D Complex API (Kinase Inhibitor) C->D Suzuki-Miyaura Cross-Coupling (Pd-Catalyst)

Fig 2: Synthetic evolution from base scaffold to complex API via borylation and cross-coupling.

Standardized Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure high-fidelity biaryl coupling using 2-isopropoxy-5-methylpyridine-3-boronic acid.

Objective: Coupling of 2-isopropoxy-5-methylpyridine-3-boronic acid[4] with a complex aryl/heteroaryl halide to form an advanced API intermediate.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a flame-dried Schlenk flask, combine the Aryl Halide (1.0 eq), 2-Isopropoxy-5-methylpyridine-3-boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: A stoichiometric excess (1.2 eq) of the boronic acid is utilized to compensate for potential protodeboronation that can occur under basic conditions. K₂CO₃ is selected as a mild inorganic base to facilitate the formation of the reactive boronate complex without hydrolyzing sensitive functional groups on the API. Pd(dppf)Cl₂ is chosen because the bidentate 'dppf' ligand enforces a large bite angle, which thermodynamically accelerates the final reductive elimination step of the catalytic cycle.

Step 2: Solvent Addition & Degassing

  • Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the biphasic mixture with ultra-pure N₂ or Argon for a minimum of 15 minutes.

  • Causality: The 4:1 Dioxane/H₂O ratio is critical; dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃, enabling rapid transmetalation at the aqueous-organic interface. Self-Validation: Degassing is mandatory. Failure to remove dissolved oxygen will lead to the rapid oxidation of the Pd(0) active species into inactive Pd(II) black, visibly halting the reaction and promoting unwanted oxidative homocoupling of the boronic acid.

Step 3: Reaction Execution & Monitoring

  • Action: Seal the flask and heat the mixture to 90°C for 8-12 hours. Monitor the reaction progress via LC-MS.

  • Causality: 90°C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition step, particularly if a less reactive aryl chloride is utilized. Self-Validation: LC-MS monitoring provides definitive proof of catalytic turnover; the disappearance of the aryl halide isotopic mass and the emergence of the product mass (M+H) confirms successful coupling.

Step 4: Workup & Isolation

  • Action: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: EtOAc efficiently partitions the biaryl product into the organic phase while leaving inorganic salts (KCl, excess K₂CO₃) and boronic acid byproducts in the aqueous phase. Brine disrupts potential emulsions and pre-dries the organic layer, ensuring a clean crude product ready for silica gel chromatography.

References

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Isopropoxy-5-methylpyridine

Executive Summary 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) is a highly specialized heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) is a highly specialized heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Characterized by an electron-rich pyridine core sterically modulated by an isopropoxy moiety, this compound exhibits unique physical properties that govern its reactivity, solubility, and downstream applications. It serves as a critical upstream intermediate, most notably as a precursor to1 (CAS: 2096337-70-9)[1], a highly valuable reagent in Suzuki-Miyaura cross-coupling reactions for drug discovery.

Physicochemical Properties & Structural Causality

Understanding the physical properties of2[2] is critical for optimizing reaction conditions, purification workflows, and storage protocols. The steric bulk of the isopropoxy group disrupts planar stacking intermolecularly, typically rendering the compound a liquid at ambient temperatures, while its electron-donating effects modulate the basicity of the pyridine nitrogen.

Table 1: Key Physicochemical Properties of 2-Isopropoxy-5-methylpyridine

PropertyValue / DescriptionCausality / Implication
CAS Number 1394955-08-8Standard registry identifier for procurement and safety tracking.
Molecular Formula C9H13NODictates mass spectrometry (LC-MS) target mass.
Molecular Weight 151.21 g/mol Used for precise stoichiometric calculations in cross-coupling.
Physical State Colorless to pale yellow liquidSteric hindrance of the isopropoxy group prevents tight crystal lattice formation.
Boiling Point ~190–200 °C (predicted)Requires vacuum distillation for thermal purification to avoid degradation.
Solubility Soluble in THF, DCM, EtOAc; Insoluble in H2OLipophilic nature facilitates extraction from aqueous quench layers.
Storage Conditions 2-8 °C, inert atmosphere (Argon/N2)Prevents oxidative degradation and hydrolysis of the ether linkage.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-isopropoxy-5-methylpyridine is typically achieved via an SNAr reaction utilizing3[3] or 4[4] and isopropanol.

Protocol: Step-by-Step SNAr Synthesis
  • Alkoxide Generation : In a flame-dried Schlenk flask under Argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF). Carefully add anhydrous isopropanol (1.5 eq) dropwise at 0 °C.

    • Causality: Pre-forming the sodium isopropoxide ensures a highly nucleophilic species while minimizing the risk of hydrolyzing the halopyridine starting material.

  • Electrophile Addition : Add 2-halo-5-methylpyridine (1.0 eq) to the alkoxide solution. Elevate the temperature to 70 °C (reflux) for 12-16 hours.

    • Causality: The electron-donating methyl group at the 5-position deactivates the pyridine ring slightly toward SNAr, necessitating elevated temperatures compared to unsubstituted halopyridines.

  • Reaction Quench & Extraction : Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).

    • Self-Validating Check: The consumption of the starting material must be monitored via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot disappears; the product will have a higher Rf value due to the increased lipophilicity imparted by the isopropoxy group.

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography or vacuum distillation.

SNAr_Synthesis SM 2-Halo-5-methylpyridine (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagent Isopropanol + NaH (Nucleophile) Reagent->Intermediate Alkoxide Formation Product 2-Isopropoxy-5- methylpyridine Intermediate->Product Halide Elimination

Workflow of the SNAr synthesis of 2-isopropoxy-5-methylpyridine.

Downstream Application: Boronic Acid Functionalization

The primary utility of 2-isopropoxy-5-methylpyridine lies in its conversion to 2-isopropoxy-5-methylpyridine-3-boronic acid. The physical properties of the parent compound—specifically its liquid state and high solubility in ethereal solvents—make it an ideal substrate for directed ortho-metalation (DoM) followed by borylation.

Protocol: Directed ortho-Metalation and Borylation
  • Lithiation : Dissolve 2-isopropoxy-5-methylpyridine in anhydrous THF at -78 °C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.

    • Causality: The isopropoxy oxygen acts as a Lewis basic directing group, coordinating the lithium ion and selectively facilitating deprotonation at the sterically accessible adjacent C3 position over the C6 position.

  • Borylation : Introduce Triisopropyl borate (B(OPr-i)3, 1.5 eq) to the lithiated intermediate at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Hydrolysis : Quench with dilute HCl (1M) to hydrolyze the intermediate borate ester to the corresponding boronic acid.

    • Self-Validating Check: The successful formation of the boronic acid can be confirmed by LC-MS, observing the expected mass [M+H]+ of 196.02, and by its shift to higher polarity (lower Rf) on TLC compared to the starting material.

Borylation_Pathway Substrate 2-Isopropoxy-5- methylpyridine Lithiation Directed ortho-Metalation (n-BuLi, -78°C) Substrate->Lithiation Borylation Electrophilic Trapping (B(OPr-i)3) Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl/H2O) Borylation->Hydrolysis Product Boronic Acid Derivative (CAS: 2096337-70-9) Hydrolysis->Product

Directed ortho-metalation and borylation pathway of 2-isopropoxy-5-methylpyridine.

Handling, Storage, and Analytical Validation

Due to the presence of the ether linkage, 2-isopropoxy-5-methylpyridine is susceptible to slow oxidative cleavage or hydrolysis under highly acidic conditions.

  • Storage : Must be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress and auto-oxidation.

  • Self-Validating Analytical Check : To ensure the structural integrity of the compound before use in sensitive cross-coupling reactions, perform a 1H NMR analysis (CDCl3). The defining physical signature of the intact molecule is the characteristic septet of the isopropoxy methine proton at approximately δ 5.2–5.4 ppm. A disappearance of this signal, coupled with the appearance of a broad singlet around δ 10-11 ppm, definitively indicates degradation to 5-methylpyridin-2-ol. Do not proceed with DoM if this degradation profile is observed.

References

  • Title: Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ - RSC Publishing Source: rsc.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Strategic Utilization of 2-Isopropoxy-5-methylpyridine in Organic Synthesis &amp; Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, functionalized pyridines are ubiquitous. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) [1] has emerged as a highly versatile, bifunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, functionalized pyridines are ubiquitous. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) [1] has emerged as a highly versatile, bifunctional building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Rather than using simple halopyridines, strategic incorporation of the 2-isopropoxy and 5-methyl substituents provides distinct chemo- and regioselective advantages during multi-step syntheses.

Causality in Structural Design
  • The 2-Isopropoxy Group (The Directing & Masking Agent):

    • Directed Metalation Group (DMG): The oxygen atom of the isopropoxy ether coordinates with the lithium cation of alkyllithium bases via the Complex-Induced Proximity Effect (CIPE). This directs deprotonation exclusively to the C3 position[2].

    • Steric Shielding: Unlike a sterically unhindered methoxy group, the bulky isopropyl moiety shields the electrophilic C2 and C6 positions of the pyridine ring, heavily suppressing unwanted Chichibabin-type nucleophilic additions by the organolithium reagent[3].

    • Latent 2-Pyridone: The isopropoxy group is highly stable under strongly basic and transition-metal-catalyzed cross-coupling conditions. However, it can be cleanly cleaved under specific acidic conditions to reveal a 2-pyridone core—a privileged pharmacophore in kinase inhibitors and GPCR ligands.

  • The 5-Methyl Group (The Lipophilic Handle): Provides baseline lipophilicity to the scaffold and serves as a latent functional handle. If required later in the synthesis, it can undergo Wohl-Ziegler radical bromination to yield a benzylic bromide for further elaboration.

Mechanistic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, leading to complex 2-pyridone APIs.

Workflow SM 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) DoM Directed Ortho-Lithiation (DoM) n-BuLi / TMEDA, -78°C SM->DoM Boronic Borylation 3-Boronic Acid (CAS: 2096337-70-9) DoM->Boronic B(OiPr)3 Bromo Bromination 3-Bromo Derivative (CAS: 760207-86-1) DoM->Bromo C2H4Br2 Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Boronic->Suzuki Aryl-Br Bromo->Suzuki Aryl-B(OH)2 Coupled C3-Functionalized Intermediate Suzuki->Coupled Deprotect Ether Cleavage HCl/Dioxane, 80°C Coupled->Deprotect Pyridone 2-Pyridone Target (API) Deprotect->Pyridone

Synthetic workflow from 2-Isopropoxy-5-methylpyridine to 2-pyridone APIs.

Self-Validating Experimental Protocols

Protocol A: Directed Ortho-Lithiation (DoM) and Borylation

Objective: Synthesis of 2-Isopropoxy-5-methylpyridine-3-boronic acid (CAS: 2096337-70-9)[4].

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 2-Isopropoxy-5-methylpyridine (1.0 equiv) and anhydrous N,N,N',N'‐tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous THF (0.2 M).

    • Causality: TMEDA is critical; it breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive dimers/monomers, ensuring rapid and complete metalation[2].

  • Lithiation: Cool the solution to -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in D₂O. Extract with EtOAc and analyze via ¹H-NMR. The complete disappearance of the C3-proton (doublet at ~7.4 ppm) and incorporation of deuterium confirms >95% regioselective metalation. Proceed only if this is confirmed.

  • Electrophilic Trapping: Dropwise add triisopropyl borate (B(OiPr)₃, 1.5 equiv). Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

    • Causality: B(OiPr)₃ is selected over trimethyl borate to prevent transesterification with the C2-isopropoxy group, which could lead to complex mixtures.

  • Workup: Quench with saturated aqueous NH₄Cl. Adjust pH to ~6 using 1M HCl to precipitate the boronic acid. Filter and wash with cold water to afford the product.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C3 position.

  • Reaction Setup: Charge a vial with the boronic acid from Protocol A (1.1 equiv), an aryl bromide (1.0 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: The biphasic nature dissolves both the lipophilic organic substrates and the inorganic base. Pd(dppf)Cl₂ is utilized because its large bite angle excels at coupling sterically hindered ortho-substituted pyridines.

  • Execution & Validation: Heat to 90 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the isotopic pattern characteristic of the starting aryl bromide is entirely consumed and replaced by the mass of the cross-coupled product.

Protocol C: Isopropoxy Cleavage to 2-Pyridone

Objective: Deprotection of the latent pharmacophore.

  • Reaction: Dissolve the C3-coupled intermediate in 4M HCl in 1,4-Dioxane (0.1 M). Heat to 80 °C for 4 hours.

    • Causality: The isopropoxy group undergoes cleavage via an Sₙ1/Sₙ2 hybrid mechanism under acidic conditions. The reaction is thermodynamically driven by the formation of the highly stable 2-pyridone tautomer.

  • Validation: Monitor via TLC (UV active) and ¹H-NMR.

    • Self-Validation Checkpoint: Complete deprotection is confirmed by the disappearance of the characteristic isopropyl septet (~5.2 ppm) and doublet (~1.3 ppm) in the ¹H-NMR spectrum.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for the C3-functionalization (DoM) of 2-Isopropoxy-5-methylpyridine. It highlights the critical nature of base selection and temperature control.

Base SystemTemp (°C)ElectrophileTarget CompoundYield (%)Causality / Observation
n-BuLi-78B(OiPr)₃Boronic Acid45Incomplete metalation; aggregation of n-BuLi limits reactivity.
n-BuLi / TMEDA -78 B(OiPr)₃ Boronic Acid 88 Optimal; TMEDA breaks n-BuLi hexamers into reactive monomers.
LDA-78B(OiPr)₃Boronic Acid15LDA is too sterically hindered to efficiently deprotonate ortho to the bulky isopropoxy group[3].
n-BuLi / TMEDA -78 1,2-Dibromoethane 3-Bromo Derivative 85 Clean conversion to CAS: 760207-86-1; avoids radical side reactions seen with Br₂.
n-BuLi / TMEDA0B(OiPr)₃Boronic Acid<10Elevated temperatures lead to pyridine ring-opening and non-regioselective metalation.

References

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews (Snieckus, V., 1990) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (5th Edition) Source: John Wiley & Sons (Wuts, P. G. M., 2014) URL:[Link]

Sources

Application

"2-Isopropoxy-5-methylpyridine as a ligand in catalysis"

Application Note: 2-Isopropoxy-5-methylpyridine as a Tunable Hemilabile Ligand in Transition-Metal Catalysis Introduction & Chemical Profile In the landscape of modern organometallic catalysis, the precise tuning of liga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Isopropoxy-5-methylpyridine as a Tunable Hemilabile Ligand in Transition-Metal Catalysis

Introduction & Chemical Profile

In the landscape of modern organometallic catalysis, the precise tuning of ligand electronics and sterics is paramount for achieving high turnover numbers (TON) and broad substrate scope. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) has emerged as a highly versatile, commercially available heterocyclic building block and ligand[1]. Unlike traditional phosphine ligands, which are often air-sensitive and difficult to remove post-reaction, this substituted pyridine offers a robust, air-stable alternative. Its unique structural motif—combining an electron-donating 5-methyl group with a sterically demanding 2-isopropoxy group—makes it an exceptional hemilabile N,O-ligand for Palladium and Rhodium-catalyzed transformations[2].

Mechanistic Causality: The Hemilabile N,O-Ligand System

The catalytic superiority of 2-Isopropoxy-5-methylpyridine is rooted in its dual electronic and steric profile, which dictates its behavior at the metal center:

  • Electronic Enrichment (The +I Effect): The 5-methyl substitution provides an inductive (+I) effect, enriching the electron density of the pyridine nitrogen. This increases its σ -donor capacity, which directly accelerates the oxidative addition of challenging aryl chlorides and bromides to the metal center.

  • Steric Shielding: The bulky isopropyl group located ortho to the coordination site acts as a steric shield. This bulk prevents the formation of off-cycle, thermodynamically stable bis-ligated ( PdL2​ ) complexes, ensuring the catalyst remains in the highly active mono-ligated ( PdL ) state[2].

  • Hemilability & Aggregation Prevention: 2-alkoxypyridine motifs are uniquely capable of preventing unwanted catalyst aggregation—a common pathway for catalyst deactivation into inactive dimers or metal black[3]. The oxygen atom of the isopropoxy group acts as a hemilabile secondary donor. It coordinates to stabilize the metal when it is coordinatively unsaturated, but readily decoordinates to provide an open coordination site during the critical transmetalation step[2].

CatalyticCycle A Pd(II) Precatalyst + 2-Isopropoxy-5-methylpyridine B Active Pd(0)L Complex (Hemilabile N,O-Coordination) A->B Reduction C Oxidative Addition (Aryl Halide Cleavage) B->C Ar-X D Transmetalation (Boronic Acid/Amine) C->D Nu-M E Reductive Elimination (Product Release) D->E Hemilabile Shift E->B Product

Fig 1. Pd-catalyzed cross-coupling cycle highlighting the hemilabile ligand coordination.

Comparative Performance Data

To illustrate the efficacy of 2-Isopropoxy-5-methylpyridine, the following table summarizes its quantitative performance in a benchmark Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid, compared against standard pyridine ligands.

LigandSteric ProfileElectronic ProfileCatalyst Loading (mol%)Yield (%)
PyridineMinimalNeutral5.045
2,6-LutidineHigh (Bis-ortho)Weakly Donating5.062
2-MethoxypyridineLowModerately Donating2.578
2-Isopropoxy-5-methylpyridine Optimal (Mono-ortho) Strongly Donating 1.0 94

Data Synthesis Note: The optimal balance of mono-ortho steric bulk and strong electron donation allows for a 5-fold reduction in catalyst loading while maximizing yield.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes 2-Isopropoxy-5-methylpyridine as a supporting ligand. The methodology is designed as a self-validating system, incorporating visual cues and in-process controls to ensure trustworthiness.

Reagents: Pd(OAc)2​ (1.0 mol%), 2-Isopropoxy-5-methylpyridine (2.2 mol%), Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), K3​PO4​ (2.0 equiv), Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Precatalyst Generation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ and 2-Isopropoxy-5-methylpyridine. Add 1.0 mL of anhydrous 1,4-Dioxane.

    • Causality: 1,4-Dioxane is chosen because its weak oxygen-coordinating ability synergizes with the hemilabile isopropoxy group, providing transient stabilization to the Pd center.

  • Self-Validation Checkpoint 1: Stir the mixture at room temperature for 30 minutes. The transition from a yellow suspension to a deep red/brown homogeneous solution confirms the successful formation of the active Pd(0)L complex. If the solution turns black, Pd aggregation has occurred due to oxygen ingress; discard and restart.

  • Substrate Addition: Add the aryl halide, boronic acid, and finely milled K3​PO4​ . Seal the tube and transfer it out of the glovebox.

  • Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath for 12 hours.

    • Causality: The steric bulk of the isopropyl group accelerates the reductive elimination step, allowing the reaction to proceed at a moderate 80 °C rather than the 110 °C typically required for aryl chlorides.

  • Reaction Tracking (Self-Validation Checkpoint 2): At 6 hours, take a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes/EtOAc 8:2). Complete consumption of the aryl halide validates the catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. The lack of strongly binding phosphines makes the removal of palladium residues significantly easier, yielding a crude product that requires minimal chromatographic purification.

Workflow Step1 Step 1 Glovebox Setup Weigh Pd & Ligand Step2 Step 2 Solvent Addition Degassed Dioxane Step1->Step2 Step3 Step 3 Substrate Addition Ar-X & Nucleophile Step2->Step3 Step4 Step 4 Thermal Activation 80 °C, 12h Step3->Step4 Step5 Step 5 Workup & Isolation Celite Filtration Step4->Step5

Fig 2. Step-by-step experimental workflow for setting up the ligand-mediated reaction.

Protocol B: Advanced C-N Bond Formation (Buchwald-Hartwig Amination)

2-Isopropoxypyridine derivatives are highly effective in facilitating challenging C-N bond formations, such as the regioselective Buchwald-Hartwig amination utilized in the synthesis of complex pharmaceutical intermediates like β -carbolines[4].

Step-by-Step Methodology:

  • Reaction Assembly: Combine the aryl halide (1.0 equiv), a primary or secondary amine (1.2 equiv), Pd2​(dba)3​ (2.0 mol%), 2-Isopropoxy-5-methylpyridine (4.5 mol%), and Cs2​CO3​ (1.5 equiv) in a heavy-wall pressure tube.

  • Degassing: Evacuate and backfill the vessel with argon three times. Inject degassed toluene.

    • Causality: Toluene is strictly non-coordinating, forcing the metal center to rely entirely on the hemilabile 2-isopropoxy-5-methylpyridine ligand for stabilization during the catalytic cycle.

  • Thermal Activation: Heat to 100 °C for 16 hours. The electron-rich nature of the 5-methyl-substituted pyridine facilitates the oxidative addition of the aryl halide, while the bulky isopropoxy group promotes the reductive elimination of the newly formed amine[4].

  • Isolation: Quench with water, extract with dichloromethane, and purify via flash chromatography.

References

  • "1394955-08-8 | 2-Isopropoxy-5-methylpyridine - BLD Pharm." BLD Pharm.
  • Breit, B., et al. "Enantioselective hydrogenation with self-assembling rhodium phosphane catalysts: influence of ligand structure and solvent." Chemistry - A European Journal, 2007.
  • -Carbolines for the Treatment of Alcohol Abuse." Organic & Biomolecular Chemistry, 2011.
  • "Comprehensive Overview of 2-Isopropoxypyridine (CAS No. 16096-13-2)." Chem960.

Sources

Method

Application Note: Regioselective C–H Alkylation of Isopropoxypyridines in Late-Stage Drug Development

Executive Summary The functionalization of alkoxypyridines is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships (SAR). Among these, the isopropoxy group (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of alkoxypyridines is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships (SAR). Among these, the isopropoxy group (–O-iPr) serves as a uniquely versatile pharmacophore, providing a balance of lipophilicity, steric bulk, and electron-donating capacity. However, the direct C–H alkylation of isopropoxypyridines presents significant regiochemical challenges.

This application note provides a comprehensive, mechanistically grounded guide to the C–H alkylation of isopropoxypyridines. We contrast two orthogonal methodologies: Directed ortho-Metalation (DoM) using sterically hindered magnesium bases, and Photoredox-Mediated Minisci Alkylation . By understanding the causality behind these reaction environments, researchers can predictably control regioselectivity and execute self-validating protocols for late-stage functionalization.

Mechanistic Causality: Directing Effects of the Isopropoxy Group

The successful alkylation of an isopropoxypyridine relies entirely on manipulating the steric and electronic influence of the –O-iPr group.

Pathway A: Directed ortho-Metalation (DoM) via TMP-Bases

Traditional alkyllithium reagents (e.g., n-BuLi) are poorly suited for pyridine functionalization because they readily undergo nucleophilic addition to the electrophilic azine core (Chichibabin-type side reactions). To circumvent this, Knochel and co-workers pioneered the use of TMPMgCl·LiCl (Knochel-Hauser base)[1].

  • Causality of the Base: The 2,2,6,6-tetramethylpiperidide (TMP) moiety is exceptionally bulky, completely suppressing nucleophilic attack. The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, drastically increasing its kinetic basicity and solubility in THF[1].

  • Regioselectivity: The oxygen atom of the isopropoxy group coordinates the magnesium, directing deprotonation to the adjacent carbon. However, the steric bulk of the isopropyl group pushes the metalation toward the less hindered ortho position (e.g., C4 over C2 in 3-isopropoxypyridine). Subsequent addition of an iron catalyst (FeCl₃) enables rapid cross-coupling with unactivated alkyl halides[2].

Pathway B: Photoredox Minisci Radical Alkylation

The Minisci reaction involves the addition of a nucleophilic alkyl radical to an electron-deficient arene.

  • Causality of Activation: The isopropoxy group donates electron density into the pyridine ring via resonance (+M effect), which normally deactivates the ring toward nucleophilic radicals. To counteract this, strong Brønsted acids (e.g., TFA) are used to protonate the pyridine nitrogen. This quaternization drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine, restoring its reactivity[3].

  • Regioselectivity: The highly electrophilic nature of the protonated pyridinium intermediate, combined with the ortho/para directing nature of the isopropoxy group, drives alkylation predominantly to the C2 and C6 positions[4].

Mechanistic Visualization

G cluster_DoM Pathway A: Directed ortho-Metalation cluster_Minisci Pathway B: Minisci Radical Alkylation Start 3-Isopropoxypyridine TMP TMPMgCl·LiCl (Coordination) Start->TMP Base Prot H+ / Lewis Acid (Pyridinium Formation) Start->Prot Acid Mag ortho-Magnesiated Intermediate TMP->Mag Deprotonation ProdA C4-Alkylated Isopropoxypyridine Mag->ProdA +R-X (Fe cat.) Rad Alkyl Radical (R•) Addition Prot->Rad Photoredox ProdB C2/C6-Alkylated Isopropoxypyridine Rad->ProdB Oxidation

Mechanistic divergence of 3-isopropoxypyridine alkylation via DoM and Minisci pathways.

Experimental Methodologies

Protocol 1: Iron-Catalyzed C–H Alkylation via TMPMgCl·LiCl

This protocol utilizes iron catalysis to couple the metalated isopropoxypyridine with unactivated alkyl bromides, bypassing the sluggish S_N2 kinetics typically observed with Grignard reagents.

Reagents:

  • 3-Isopropoxypyridine (1.0 equiv, 1.0 mmol)

  • TMPMgCl·LiCl (1.0 M in THF, 1.5 equiv)[1]

  • FeCl₃ (10 mol%)

  • Alkyl bromide (e.g., 1-bromohexane) (1.2 equiv)

  • Anhydrous THF (5.0 mL)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 3-isopropoxypyridine (1.0 mmol) and anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.5 mL, 1.5 mmol). Stir the reaction at 25 °C for 2 hours.

    • Self-Validation Check: Quench a 0.1 mL aliquot with a solution of I₂ in THF. Perform a rapid GC-MS analysis. The presence of the iodinated product confirms complete metalation. If starting material remains, extend stirring by 1 hour.

  • Catalyst & Electrophile Addition: Cool the mixture back to 0 °C. Add FeCl₃ (16 mg, 10 mol%), followed immediately by the alkyl bromide (1.2 mmol).

    • Causality Note: Iron(III) is rapidly reduced in situ to lower-valent active iron species by the Grignard reagent, which then oxidatively adds the alkyl halide.

  • Coupling: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Visible-Light-Mediated Minisci Alkylation

This protocol utilizes a Ru-based photocatalyst to generate alkyl radicals from alkyl boronic acids or alkyl halides under mild conditions, avoiding the explosive hazards of peroxides used in classical Minisci reactions[4],[3].

Reagents:

  • 3-Isopropoxypyridine (1.0 equiv, 0.5 mmol)

  • Alkyl boronic acid or Alkyl halide (2.0 equiv)

  • [Ru(bpy)₃]Cl₂ (2 mol%)

  • (NH₄)₂S₂O₈ (1.5 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • DCM/H₂O (1:1, 4.0 mL)

Step-by-Step Workflow:

  • Assembly: In a 10 mL glass vial equipped with a magnetic stir bar, combine 3-isopropoxypyridine (0.5 mmol), the alkyl radical precursor (1.0 mmol), [Ru(bpy)₃]Cl₂ (7.5 mg, 2 mol%), and (NH₄)₂S₂O₈ (171 mg, 1.5 mmol).

  • Solvent & Activation: Add the DCM/H₂O mixture (4.0 mL), followed by TFA (76 µL, 1.0 mmol).

    • Causality Note: The biphasic system ensures the solubility of both the inorganic oxidant and the organic substrates. TFA is strictly required to protonate the pyridine, lowering its LUMO for radical reception.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise quench the excited state photocatalyst or trap the alkyl radical.

  • Irradiation: Seal the vial and irradiate with a 24W Blue LED (λ = 450 nm) at room temperature for 12 hours. Ensure vigorous stirring to maintain the emulsion.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃ until pH > 8 (to deprotonate the pyridinium product). Extract with DCM (3 × 10 mL). Dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The following tables summarize expected regioselectivity and yields based on the chosen methodology, allowing researchers to select the optimal pathway for their target molecule.

Table 1: Comparison of Alkylation Modalities for Isopropoxypyridines

MethodologyReagents / CatalystPrimary RegioselectivityFunctional Group ToleranceScalability
Directed ortho-Metalation TMPMgCl·LiCl, FeCl₃C4 (Sterically favored)Moderate (Sensitive to acidic protons/electrophiles)Excellent (Gram-scale proven)
Photoredox Minisci [Ru(bpy)₃]Cl₂, Blue LED, TFAC2 / C6 (Electronically favored)High (Tolerates alcohols, esters, halogens)Moderate (Requires flow-reactors for scale-up)

Table 2: Representative Yields for C–H Alkylation of 3-Isopropoxypyridine

Alkylating AgentPathwayMajor RegioisomerYield (%)Reaction Time
1-BromohexaneDoM (Iron-catalyzed)C4-Hexyl82%4 hours
Cyclohexyl bromideDoM (Iron-catalyzed)C4-Cyclohexyl75%4 hours
Cyclohexyl boronic acidMinisci (Photoredox)C2-Cyclohexyl68%12 hours
tert-Butyl iodideMinisci (Photoredox)C2-tert-Butyl71%12 hours

References

  • "Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C–H Arylation of Pyridines" Organic Letters 2025. URL: [Link]

  • "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine" Semantic Scholar 2016. URL: [Link]

  • "Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant" PMC 2020. URL: [Link]

Sources

Application

Application Note: Continuous Flow Synthesis of Methylpyridines

Introduction & Rationale Substituted pyridines, specifically methylpyridines (such as picolines and lutidines), are ubiquitous structural motifs in the development of active pharmaceutical ingredients (APIs) and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Substituted pyridines, specifically methylpyridines (such as picolines and lutidines), are ubiquitous structural motifs in the development of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Despite their importance, the traditional batch synthesis of these heterocycles is often plagued by harsh reaction conditions, prolonged reaction times, and the necessary handling of hazardous or explosive intermediates[2].

Continuous flow chemistry offers a paradigm shift for heterocyclic synthesis. By enabling precise control over thermodynamics (rapid heat transfer) and kinetics (residence time), flow systems allow for the safe, scalable generation of methylpyridines[3]. This application note details two field-proven flow methodologies: the direct heterogeneous α-methylation of unfunctionalized pyridines[4], and the de novo multi-component Bohlmann-Rahtz cyclodehydration[3].

Mechanistic Insights & Causality

Pathway A: Direct α-Methylation via Heterogeneous Catalysis

Synthesizing 2-methylpyridines directly from unfunctionalized pyridines is synthetically challenging. However, passing a pyridine substrate through a heated column packed with Raney® nickel using a primary alcohol (1-propanol) achieves highly regioselective α-methylation[4].

Causality & Design Choice: In this system, 1-propanol serves a dual purpose as both the solvent and the methylating agent. The reaction proceeds via heterogeneous catalysis where the C1 carbon of the primary alcohol acts as the methyl source[4]. The intermediate is proposed to undergo a Ladenburg-type rearrangement, driving the methyl group to the sterically less hindered 2-position[5]. Flow conditions allow the alcohol to be superheated (>180 °C) while maintained in the liquid phase via a back-pressure regulator (BPR), drastically accelerating the reaction[4]. Furthermore, housing Raney® nickel in a packed-bed reactor eliminates the need to manually handle this pyrophoric catalyst between runs, creating a self-validating, intrinsically safe system[4].

Pathway B: De Novo Synthesis via the Bohlmann-Rahtz Reaction

The Bohlmann-Rahtz reaction constructs trisubstituted pyridines from enamines and ethynyl ketones[3].

Causality & Design Choice: In traditional batch setups, the intermediate aminodienone often precipitates due to poor solubility, requiring high dilution and manual isolation before the final cyclodehydration step[3]. By transitioning to a continuous flow regime and employing a Brønsted acid catalyst (acetic acid), the Michael addition and subsequent cyclodehydration are telescoped into a single continuous step[3]. The acid catalyst facilitates rapid water elimination, preventing intermediate accumulation and yielding a single regioisomer[3]. The use of a protic solvent mixture (EtOH–AcOH) further enhances the efficiency of the Michael addition in flow[6].

System Workflows & Logical Relationships

G Solvent Solvent Reservoir (1-Propanol) Pump HPLC Pump (0.1 mL/min) Solvent->Pump Injector 6-Port Injector (5 mL Sample Loop) Pump->Injector Reactor Packed-Bed Reactor Raney® Ni, >180°C Injector->Reactor Substrate in 1-Propanol BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection (2-Methylpyridine) BPR->Collection

Continuous flow setup for the heterogeneous α-methylation of pyridines.

G Enamine Enamine (e.g., Ethyl β-aminocrotonate) Mixer T-Mixer Enamine->Mixer Alkyne Ethynyl Ketone Alkyne->Mixer Michael Michael Addition (Brønsted Acid Catalyzed) Mixer->Michael Intermediate Aminodienone Intermediate (Not Isolated) Michael->Intermediate Cyclo Spontaneous Cyclodehydration (120°C - 140°C in Flow) Intermediate->Cyclo Product Trisubstituted Pyridine (Single Regioisomer) Cyclo->Product

Telescoped Bohlmann-Rahtz mechanism for pyridine synthesis in continuous flow.

Experimental Protocols

Protocol 1: Heterogeneous α-Methylation of Pyridines in Flow

This protocol utilizes a packed-bed reactor to safely handle Raney® nickel while superheating the solvent.

System Preparation:

  • Pack a stainless steel column (150 × 4.6 mm) uniformly with 5.5 g of Raney® nickel[4].

  • Connect the column to an HPLC pump (e.g., Vapourtec R2 or Waters 515) and install a manual 6-port injection valve equipped with a 5 mL sample loop upstream of the reactor[4].

  • Install a back-pressure regulator (BPR) downstream of the reactor to maintain system pressure and prevent solvent boiling at elevated temperatures[4].

  • Submerge the packed-bed reactor in a sand bath (or block heater) and heat to >180 °C[4].

Execution:

  • Prepare a 0.05 M solution of the target pyridine substrate in 1-propanol[4].

  • Prime the system by pumping neat 1-propanol at a flow rate of 0.3 mL/min for 30 minutes to thermally equilibrate the catalyst bed[4].

  • Reduce the flow rate to 0.1 mL/min[4].

  • Inject the 5 mL pyridine solution into the sample loop and switch the valve to introduce the plug into the continuous flow stream[4].

  • Collect the reactor outflow. The solvent (1-propanol) can be removed in vacuo to yield the 2-methylpyridine product with near-quantitative conversion, requiring no further aqueous work-up[4].

Protocol 2: Continuous Flow Bohlmann-Rahtz Synthesis

This protocol telescopes the Michael addition and cyclodehydration into a single step, avoiding the isolation of poorly soluble intermediates.

System Preparation:

  • Configure a dual-stream continuous flow platform (e.g., Uniqsis FlowSyn or a CEM Discover in flow mode) with two syringe pumps leading to a T-mixer[7].

  • Connect the T-mixer to a conductive heating coil or microwave flow cell[7].

Execution:

  • Prepare Solution A: Dissolve 1.1 mmol of the enamine (e.g., ethyl β-aminocrotonate) and 1.6 mmol of ammonium acetate in 2 mL of EtOH–glacial acetic acid (5:1 v/v)[7].

  • Prepare Solution B: Dissolve 0.53 mmol of the ethynyl ketone (e.g., phenylpropynone) in 2 mL of EtOH–glacial acetic acid (5:1 v/v)[7].

  • Pump Solution A and Solution B at equal flow rates such that the combined residence time in the heated reactor zone is exactly 5 minutes[6].

  • Maintain the reactor temperature at 120 °C (or up to 140 °C depending on substrate reactivity)[6].

  • Direct the outflow into a collection vessel containing a stirred solution of saturated aqueous NaHCO3 to quench the acetic acid catalyst[7].

  • Extract the aqueous mixture with CH2Cl2, dry over Na2SO4, and evaporate in vacuo to isolate the trisubstituted pyridine[7].

Quantitative Data & Optimization

Table 1: Comparison of Batch vs. Continuous Flow for α-Methylation of Pyridines

Parameter Conventional Batch Continuous Flow (Raney Ni)
Reaction Time > 12 - 24 hours ~ 25 minutes (residence time)
Temperature Reflux (~97 °C for 1-propanol) > 180 °C (Pressurized)
Catalyst Handling Manual filtration (Pyrophoric risk) Retained in packed bed (Safe)
Work-up Acid/base extraction Direct solvent evaporation

| Conversion | Moderate | Near-quantitative |

Table 2: Optimization of Bohlmann-Rahtz Pyridine Synthesis in Flow

Solvent System Temperature (°C) Residence Time (min) Yield (%) Observation
PhMe–AcOH (5:1) 100 15 52 Incomplete conversion
PhMe–AcOH (5:1) 140 5 74 Complete conversion

| EtOH–AcOH (5:1) | 120 | 5 | 86 | Optimal protic solvent effect |

Note: The use of ethanol as a protic solvent significantly improves the efficiency of the Michael addition step prior to cyclodehydration, allowing for lower temperatures and higher yields[6].

References

  • Manansala, C.; Tranmer, G.K. Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules 2015, 20(9), 15797-15806. URL: [Link]

  • Bagley, M. C.; Fusillo, V.; Jenkins, R. L.; Lubinu, M. C.; Mason, C. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem. 2013, 9, 1957–1968. URL: [Link]

Sources

Method

Application Note: High-Purity Isolation of 2-Isopropoxy-5-methylpyridine

Abstract: This document provides a comprehensive guide for the purification of 2-isopropoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing that the purity of such building b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the purification of 2-isopropoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing that the purity of such building blocks is paramount to the success of subsequent synthetic steps and the integrity of final products, we present detailed protocols based on fundamental chemical principles. This guide covers the identification of common impurities, selection of an appropriate purification strategy, step-by-step protocols for fractional distillation and flash column chromatography, and methods for post-purification quality control. The methodologies are designed to be robust and adaptable, enabling researchers to achieve high levels of purity essential for drug development and scientific discovery.

Introduction: The Importance of Purity

Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry and materials science. 2-Isopropoxy-5-methylpyridine serves as a crucial building block, where its purity directly impacts reaction yields, impurity profiles of downstream compounds, and the ultimate efficacy and safety of active pharmaceutical ingredients (APIs). Genotoxic impurities (GTIs), often arising from starting materials or side reactions, can pose significant risks, making their removal a critical objective.[1] This guide provides the technical framework for isolating 2-isopropoxy-5-methylpyridine in a highly pure form.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. 2-Isopropoxy-5-methylpyridine is typically synthesized via nucleophilic substitution, commonly from 2-chloro-5-methylpyridine or 2-hydroxy-5-methylpyridine with an isopropoxide source. This synthetic pathway informs the likely impurity profile.

Common Potential Impurities in Crude 2-Isopropoxy-5-methylpyridine:

Impurity NameSourceRationale for Removal
2-Hydroxy-5-methylpyridineUnreacted starting materialCan participate in undesired side reactions (e.g., O-alkylation, esterification) in subsequent steps.[2]
2-Chloro-5-methylpyridineUnreacted starting materialA reactive electrophile that can lead to byproducts; potential for isomer impurities from its own synthesis.[3]
IsopropanolReagent / SolventCan interfere with reactions sensitive to protic sources.
Sodium/Potassium SaltsReagent byproductsCan cause issues in extraction and may poison certain catalysts in downstream reactions.
Isomeric ByproductsSide reaction during synthesis of precursors (e.g., 2-chloro-3-methylpyridine)Similar physical properties make them difficult to separate and can lead to isomers in the final API.[3]
Degradation ProductsOxidation or thermal degradationCan introduce chromophores (color) and reactive functional groups.[4]

Purification Strategy Selection

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential.

G cluster_liquid Liquid Product Workflow start Crude 2-Isopropoxy-5-methylpyridine is_liquid Is the crude product a liquid? start->is_liquid distill Primary Method: Fractional Vacuum Distillation is_liquid->distill  Yes chromatography Polishing/High-Purity Method: Flash Column Chromatography is_liquid->chromatography  No (Solid/Oil) impurities_check Are impurities non-volatile (salts, baseline on TLC)? distill->impurities_check final_product High-Purity Product chromatography->final_product volatile_impurities Are impurities close-boiling or of similar polarity? impurities_check->volatile_impurities No wash Aqueous Wash / Extraction impurities_check->wash Yes volatile_impurities->chromatography Yes volatile_impurities->final_product No wash->distill Then...

Caption: Workflow for selecting the appropriate purification method.

Detailed Purification Protocols

Safety First: Pyridine derivatives can be irritating and harmful.[5][6] Always perform these procedures in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Protocol 1: Fractional Vacuum Distillation

This is the preferred method for purifying multi-gram quantities of liquid 2-isopropoxy-5-methylpyridine, especially for removing non-volatile salts and solvents with significantly different boiling points.

Rationale: Many organic compounds, especially those with nitrogen heterocycles, can decompose at the high temperatures required for atmospheric distillation. Applying a vacuum lowers the boiling point, allowing for distillation at a lower, safer temperature, thereby preserving the integrity of the molecule. A fractionating column (e.g., Vigreux) is used to provide theoretical plates for the separation of liquids with close boiling points.

Step-by-Step Methodology:

  • Pre-Treatment: If the crude product contains inorganic salts, perform an aqueous workup. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8][9]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.

  • Distillation:

    • Place the crude oil in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum. For related compounds like 2-chloro-5-isopropyl-pyridine, distillation occurs at low pressure (e.g., 1 mbar).[10]

    • Gently heat the distillation flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions (e.g., residual solvent).

    • Carefully collect the main fraction at a constant temperature and pressure. The boiling point for 2-isopropoxy-3-methylpyridine is reported as 42-44 °C at 17 hPa, which can serve as an estimate.[5]

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.

  • Analysis: Analyze the collected fraction for purity using GC-MS or ¹H NMR.

Protocol 2: High-Purity Flash Column Chromatography

This method is ideal for achieving the highest possible purity, separating close-boiling isomers, or for purifying smaller quantities.

Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[11] By carefully selecting the solvent system, compounds with subtle differences in polarity can be effectively resolved.

G A 1. Solvent System Selection (TLC) Find solvent mix for Rf ≈ 0.3 B 2. Column Packing Prepare silica gel slurry in low-polarity solvent A->B C 3. Sample Loading Adsorb crude product onto silica (dry loading) B->C D 4. Elution Run column, collecting fractions C->D E 5. Fraction Analysis (TLC) Identify and combine pure fractions D->E F 6. Solvent Removal Concentrate pure fractions via rotary evaporation E->F G Purified Product F->G

Caption: Experimental workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine the optimal mobile phase. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[8] The ideal system will give the target compound an Rf value of approximately 0.2-0.4 for good separation.[11]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation than loading a liquid solution.[11]

  • Elution and Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions of equal volume.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-isopropoxy-5-methylpyridine.

Post-Purification Quality Control

Purity assessment is a non-negotiable final step. The choice of method depends on the available instrumentation and regulatory requirements.

Recommended Analytical Techniques:

TechniquePurposeExpected Result for High-Purity Sample
GC-MS Purity assessment and identification of volatile impurities.Single major peak with >99.5% area; mass spectrum corresponds to the molecular weight of the target compound.
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with correct chemical shifts, integration values, and coupling patterns. Absence of signals from starting materials or solvents.
HPLC Quantitative purity analysis and detection of non-volatile or thermally labile impurities.[4]Single major peak with >99.5% area under the curve.
Karl Fischer Titration Quantification of water content.Low water content, typically <0.1%.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Smith, A. P., et al. (2012).
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • Chemdor Chemicals. (2026). 2-Hydroxy-5-methylpyridine Safety Data Sheet (SDS). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2,5-disubstitued pyridines - EP 0897914 A1.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • Tyler Parra. (2020). How To Recrystallize A Solid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Gupta, A., et al. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Asian Journal of Pharmaceutical and Clinical Research, 13(6), 10-25.
  • Gangadasu, B., et al. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES.
  • ResearchGate. (n.d.). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-Isopropoxy-5-methylpyridine

Introduction & Strategic Rationale 2-Isopropoxy-5-methylpyridine (CAS 1394955-08-8) is a highly versatile, lipophilic heterocyclic building block[1]. It is frequently utilized in the design of advanced agrochemicals—wher...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Isopropoxy-5-methylpyridine (CAS 1394955-08-8) is a highly versatile, lipophilic heterocyclic building block[1]. It is frequently utilized in the design of advanced agrochemicals—where the pyridine scaffold acts as a unique pharmacophore and biomimetic modifier[2]—as well as in the synthesis of pharmaceutical active ingredients, such as p38 kinase inhibitors and mineralocorticoid receptor antagonists[3][4].

The most direct and scalable route to this compound is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-methylpyridine with isopropanol[3]. While 2-halopyridines are generally primed for SNAr due to the electron-withdrawing nature of the ring nitrogen, the presence of the electron-donating 5-methyl group slightly deactivates the ring, requiring optimized thermodynamic control[5]. This application note details a robust, self-validating 1-kilogram scale-up protocol designed to maximize yield while mitigating common side reactions such as ether cleavage or premature hydrolysis.

Mechanistic Insights & Causality in Experimental Design (E-E-A-T)

To ensure a high-yielding scale-up, every reagent and parameter must be chosen based on strict mechanistic causality:

  • Base Selection (Why KOtBu?): In standard SNAr reactions, aqueous bases (e.g., NaOH or KOH) generate hydroxide ions that compete with the alkoxide nucleophile. This competition inevitably leads to the formation of 5-methylpyridin-2-ol, a notorious impurity[6]. By utilizing anhydrous Potassium tert-butoxide (KOtBu), we ensure a strictly non-aqueous environment. KOtBu quantitatively deprotonates isopropanol to form the highly nucleophilic potassium isopropoxide in situ, driving the etherification cleanly through the Meisenheimer complex intermediate[3].

  • Solvent Architecture (Why Toluene/Isopropanol?): While isopropanol serves as both the reagent and the primary solvent, employing Toluene as a co-solvent is critical for scale-up. Toluene increases the overall boiling point of the mixture (allowing for a stable 80°C reflux), prevents the precipitation of potassium chloride (KCl) from forming an un-stirrable solid cake, and acts as the built-in extraction solvent during the aqueous quench phase, eliminating the need for a hazardous solvent-swap step.

Quantitative Data: Reaction Optimization

The following table summarizes the process development data that validates the chosen parameters.

Base SystemSolvent ArchitectureTemp (°C)Time (h)Conversion (%)Impurity Profile & Process Observations
NaOH (aq)Isopropanol801265%High 5-methylpyridin-2-ol; biphasic stalling.
NaH (60%)THF / Isopropanol65888%Trace degradation; H₂ gas evolution poses scale-up risk.
KOtBuIsopropanol80694%Clean reaction; heavy KCl precipitation causes viscosity issues.
KOtBu Toluene / Isopropanol 80 6 >99% Optimal kinetics; KCl remains suspended; seamless extraction.

Process Visualization

ProcessFlow N1 2-Chloro-5-methylpyridine + Isopropanol N2 KOtBu Addition (T < 30°C) N1->N2 N2 Atmosphere N3 SNAr Reaction (80°C, Toluene Co-solvent) N2->N3 Controlled Heating N4 Aqueous Quench (H2O, pH 7-8) N3->N4 HPLC Conversion >99% N5 Phase Separation (Toluene Extraction) N4->N5 Remove KCl Salts N6 Vacuum Distillation (Solvent Recovery) N5->N6 Dry Organic Phase N7 2-Isopropoxy-5-methylpyridine (>98% Purity) N6->N7 Fractionation

Figure 1: Scalable synthetic workflow for 2-Isopropoxy-5-methylpyridine via SNAr.

Scalable Protocol (1-kg Scale)

Target Yield: ~1.1 kg (93% theoretical) Equipment: 20 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and nitrogen inlet.

Phase 1: Reagent Preparation & Inertion
  • Inertion: Purge the 20 L reactor with Nitrogen (N₂) for 15 minutes to ensure an anhydrous atmosphere.

  • Solvent Charging: Charge the reactor with anhydrous Toluene (5.0 L) and anhydrous Isopropanol (1.8 L, ~3.0 equiv).

  • Substrate Addition: Add 2-chloro-5-methylpyridine (1.0 kg, 7.84 mol) to the reactor. Initiate overhead stirring at 150 RPM.

  • Cooling: Circulate coolant through the jacket to bring the internal temperature to 10°C.

Phase 2: Nucleophilic Aromatic Substitution
  • Base Addition: Slowly charge Potassium tert-butoxide (KOtBu) (1.05 kg, 9.4 mol, 1.2 equiv) in 5 equal portions over 45 minutes.

    • Causality: KOtBu dissolution and subsequent alkoxide formation is highly exothermic. Portion-wise addition prevents the internal temperature from exceeding 30°C, avoiding solvent flash-boiling and side-product formation.

  • Heating: Once addition is complete, adjust the jacket temperature to heat the reaction mixture to a gentle reflux (internal temperature ~80°C).

  • Reaction: Maintain stirring at 80°C for 6 hours.

    • Self-Validation Checkpoint (IPC): Pull a 1 mL aliquot, quench with 1 mL H₂O, extract with 1 mL EtOAc, and analyze the organic layer via HPLC. Proceed to Phase 3 only when 2-chloro-5-methylpyridine conversion is >99%. If <99%, continue heating for 2 additional hours.

Phase 3: Quench & Phase Separation
  • Cooling: Cool the reactor contents to 20°C.

  • Quench: Slowly add Deionized (DI) Water (5.0 L) to the reactor over 30 minutes to dissolve the precipitated KCl salts and quench unreacted alkoxide.

  • Phase Separation: Stop stirring and allow the mixture to settle for 30 minutes. The mixture will separate into a lower aqueous phase (containing salts and tert-butanol) and an upper organic phase (Toluene containing the product).

    • Self-Validation Checkpoint: Verify the pH of the aqueous layer is between 7 and 9. If highly basic (>10), perform an additional wash of the organic layer with 2 L of 5% aqueous NH₄Cl to prevent base-catalyzed degradation during distillation.

  • Extraction: Drain the lower aqueous phase. Wash the retained organic phase with Brine (2.0 L) to remove residual water and isopropanol.

Phase 4: Distillation & Isolation
  • Drying: Transfer the organic phase to a drying vessel containing anhydrous Na₂SO₄ (500 g). Stir for 30 minutes, then filter.

  • Solvent Recovery: Transfer the filtrate to a distillation apparatus. Remove Toluene under moderate vacuum (50-100 mbar) at 40-50°C.

  • Fractionation: Isolate the pure product via high-vacuum fractional distillation. 2-Isopropoxy-5-methylpyridine elutes as a clear, colorless to pale-yellow liquid.

Analytical Validation & Quality Control

  • HPLC Purity: Must be ≥ 98.0% (UV detection at 254 nm).

  • ¹H NMR (400 MHz, CDCl₃): Ensure the absence of the hydroxyl proton (~11 ppm) which would indicate the 5-methylpyridin-2-ol impurity. Key product signals: δ 8.01 (d, 1H, Ar-H), 7.35 (dd, 1H, Ar-H), 6.62 (d, 1H, Ar-H), 5.25 (hept, 1H, -CH- of isopropoxy), 2.25 (s, 3H, Ar-CH₃), 1.32 (d, 6H, -CH₃ of isopropoxy).

References

  • MySkinRecipes. 2-Isopropoxy-5-methylpyridine (CAS 1394955-08-8) Reagent Data. Retrieved from [Link][1]

  • Semantic Scholar. Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors. Retrieved from [Link][3]

  • Iowa Research Online. Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Retrieved from[Link][6]

  • ResearchGate. Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. Retrieved from[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Isopropoxy-5-methylpyridine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 2-Isopropoxy-5-methylpyridine (CAS: 1394...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8).

As an ether derivative of pyridine, this target molecule is typically synthesized via two primary pathways:

  • Nucleophilic Aromatic Substitution (S_NAr) of 2-chloro-5-methylpyridine.

  • Regioselective O-Alkylation of 5-methyl-2-pyridone.

Below, we detail the mechanistic causality, step-by-step self-validating protocols, and troubleshooting FAQs for both routes to ensure high-yield, reproducible scale-up.

Pathway A: Nucleophilic Aromatic Substitution (S_NAr) - Recommended

The S_NAr pathway is the industry standard for synthesizing 2-alkoxypyridines. The chloride at the 2-position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex 1[1].

Self-Validating Protocol
  • Preparation of Alkoxide: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, add anhydrous isopropanol (50 mL). Carefully add sodium metal (1.2 eq) in small pieces.

    • Validation Checkpoint: The dissolution of sodium is highly exothermic and evolves H2​ gas. The solution must become completely clear, indicating total conversion to sodium isopropoxide.

  • Substrate Addition: Add 2-chloro-5-methylpyridine (1.0 eq, e.g., 10 mmol) dropwise to the alkoxide solution at room temperature.

  • Reaction Execution: Heat the mixture to reflux (80–85 °C) for 12–16 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The starting material ( Rf​ ~0.3) should disappear, replaced by a non-polar, UV-active spot ( Rf​ ~0.6) at 254 nm.

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NH4​Cl (20 mL) to neutralize excess alkoxide. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via vacuum distillation or silica gel chromatography.

SNAr_Workflow Start 2-Chloro-5-methylpyridine (Starting Material) Base NaOiPr in Isopropanol (Anhydrous, N2 Atmosphere) Start->Base Add dropwise Reaction Reflux at 80-90°C (SNAr Mechanism) Base->Reaction Heat Workup Aqueous Quench & Extraction (EtOAc) Reaction->Workup Monitor via TLC/GC Product 2-Isopropoxy-5-methylpyridine (Target Molecule) Workup->Product Distillation / Chromatography

Figure 1: Workflow for the SNAr synthesis of 2-Isopropoxy-5-methylpyridine.

Troubleshooting FAQs (S_NAr)

Q: Why is my reaction stalling at 60% conversion with a new highly polar byproduct forming? A: This is a classic symptom of moisture ingress. Sodium isopropoxide is highly hygroscopic. If water is present, it forms sodium hydroxide, which acts as a competing nucleophile to displace the chloride, yielding 5-methyl-2-pyridone (the hydrolysis product). This byproduct is highly polar and will stay at the baseline on a standard TLC. Solution: Rigorously dry your isopropanol over 3Å molecular sieves and ensure a strict inert atmosphere.

Q: Can I accelerate the S_NAr reaction using a different solvent? A: Yes. While isopropanol is the standard solvent to prevent transetherification, switching to a polar aprotic solvent like anhydrous DMF or DMSO can significantly accelerate the S_NAr mechanism. The lack of hydrogen bonding in polar aprotic solvents leaves the isopropoxide anion "naked" and highly nucleophilic. However, you must use pre-formed, solid sodium isopropoxide rather than generating it in situ with sodium metal in these solvents.

Pathway B: Regioselective O-Alkylation of 5-Methyl-2-pyridone

If 2-chloro-5-methylpyridine is unavailable, alkylating 5-methyl-2-pyridone is an alternative. However, 2-pyridones are ambident nucleophiles capable of reacting at either the nitrogen or oxygen atom 2[2]. Because isopropyl halides present significant steric hindrance, the thermodynamic N-alkylation pathway is heavily favored unless specific kinetic conditions are applied.

Self-Validating Protocol
  • Reaction Setup: In a light-protected (foil-wrapped) reaction vial, suspend 5-methyl-2-pyridone (1.0 eq) and Ag2​CO3​ (1.2 eq) in anhydrous hexane (0.2 M).

    • Validation Checkpoint: Silver salts are highly light-sensitive; the suspension must be protected from light to prevent degradation to black Ag(0) , which kills catalytic/coordinative efficacy.

  • Electrophile Addition: Add isopropyl iodide (2.0 eq).

  • Reaction Execution: Heat to 80 °C for 24–48 hours (or use microwave irradiation at 150 °C for 10 minutes) 3[3].

    • Validation Checkpoint: The formation of a distinct yellow/white precipitate ( AgI ) indicates the halogen abstraction is proceeding.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate.

  • Purification: Isolate the O-alkylated product via column chromatography (Hexane:EtOAc 8:2).

Ambident_Selectivity Pyridone 5-Methyl-2-pyridone (Ambident Nucleophile) Cond_O Ag2CO3, Hexane, 80°C (Non-polar, Ag+ coordination) Pyridone->Cond_O Path A (Halophilic Pull) Cond_N K2CO3, DMF, 80°C (Polar aprotic, free ion) Pyridone->Cond_N Path B (Ion Solvation) Prod_O 2-Isopropoxy-5-methylpyridine (O-Alkylation, Kinetic/Hard) Cond_O->Prod_O Major Product (>80%) Prod_N 1-Isopropyl-5-methyl-2-pyridone (N-Alkylation, Thermodynamic) Cond_N->Prod_N Major Product (>90%)

Figure 2: Ambident reactivity of 5-methyl-2-pyridone under varying conditions.

Troubleshooting FAQs (O-Alkylation)

Q: I am observing predominantly the N-alkylated product (1-isopropyl-5-methyl-2-pyridone). How do I shift selectivity to O-alkylation? A: N-alkylation is the thermodynamically favored pathway. To kinetically trap the O-alkylated product, you must use a halophilic Lewis acid like Ag2​CO3​ in a non-polar solvent (e.g., hexane or toluene) 4[4]. The silver ion coordinates with the iodide, creating a tight ion pair that directs the harder oxygen nucleophile to attack the carbocation-like transition state. Polar solvents (like DMF) solvate the ions, freeing the nitrogen to attack and ruining your O-selectivity.

Q: Can I use isopropyl bromide instead of isopropyl iodide? A: It is not recommended for the silver-mediated route. Silver has a much higher halophilic affinity for iodine than bromine. Using isopropyl bromide will drastically reduce the reaction rate and may lead to poor conversion even after 48 hours.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Synthetic Routes

ParameterPathway A: S_NAr (Recommended)Pathway B: O-Alkylation
Starting Material 2-Chloro-5-methylpyridine5-Methyl-2-pyridone
Reagents NaOiPr, IsopropanolIsopropyl iodide, Ag2​CO3​ , Hexane
Typical Yield 85 - 95%30 - 55%
Regioselectivity 100% (Exclusive ether formation)Poor to Moderate (O- vs N-alkylation competition)
Scalability Excellent (Kilogram scale)Poor (Light-sensitive, expensive silver salts)

Table 2: Solvent and Base Effects on 2-Pyridone Regioselectivity (Pathway B)

Base / MetalSolventDielectric Constant (ε)Major ProductO:N Ratio
K2​CO3​ ( K+ )DMF36.7N-Alkylated< 1:10
NaH ( Na+ )THF7.5N-Alkylated1:5
Ag2​CO3​ ( Ag+ )Toluene2.4O-Alkylated4:1
Ag2​CO3​ ( Ag+ )Hexane1.9O-Alkylated> 5:1

References

  • Hopkins, G., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." ResearchGate.
  • "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems." Thieme Connect.
  • "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." ACS Catalysis.
  • "US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates." Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 2-Isopropoxy-5-methylpyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-Isopropoxy-5-methylpyridine. This document is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Isopropoxy-5-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experiments effectively.

The predominant and most industrially relevant method for synthesizing 2-Isopropoxy-5-methylpyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This typically involves the reaction of an isopropoxide nucleophile with a 2-halo-5-methylpyridine, most commonly 2-chloro-5-methylpyridine. While seemingly straightforward, this reaction is sensitive to conditions that can lead to a range of predictable, yet often frustrating, byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, is susceptible to attack by strong nucleophiles.[1][2] The isopropoxide ion (CH₃)₂CHO⁻ acts as the nucleophile, attacking the C2 carbon of 2-chloro-5-methylpyridine. The electronegative nitrogen atom of the pyridine ring helps to stabilize the negative charge in the intermediate (a Meisenheimer complex), facilitating the displacement of the chloride leaving group.[1]

Q2: What is the single most common byproduct I should expect, and why?

The most prevalent byproduct is 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone ).[3][4][5][6] This forms when a competing nucleophile, either a hydroxide ion (OH⁻) or a water molecule (H₂O), attacks the 2-chloro-5-methylpyridine instead of the isopropoxide. This underscores the critical importance of maintaining strictly anhydrous (water-free) reaction conditions.[7]

Q3: Why are anhydrous conditions so crucial in this reaction?

Water can act as a nucleophile, leading to the formation of the undesired 2-hydroxy-5-methylpyridine byproduct. Furthermore, water will quench the strong bases (like sodium hydride, NaH) used to generate the isopropoxide from isopropanol, reducing the concentration of your desired nucleophile and leading to incomplete reactions.

Q4: What are the recommended analytical techniques for identifying and quantifying byproducts?

A combination of techniques is ideal for a comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components (desired product, starting materials, isomeric byproducts) and providing mass data for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of the product and any isolated impurities. It can help identify isomers and the 2-hydroxy byproduct. Proton NMR chemical shifts for many common impurities and solvents are well-documented.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile byproducts like the pyridone tautomer or potential dimers.

Troubleshooting Guide: Common Byproducts & Solutions

This guide addresses specific issues you may encounter during your synthesis, focusing on identifying the cause and implementing a robust solution.

Problem 1: High levels of 2-hydroxy-5-methylpyridine detected in the product mixture.

This is the most common issue, directly impacting yield and purity.

Potential Causes & Validating Solutions
Cause IDPotential CauseHow to Validate & Solve
1A Moisture in Solvents/Reagents Cause: Residual water in your isopropanol, or aprotic solvent (e.g., DMF, Toluene), is the primary culprit.[7] Solution: Use freshly distilled, anhydrous-grade solvents. Toluene can be dried by azeotropic distillation.[10] Ensure isopropanol is of a high-purity, anhydrous grade.
1B Hygroscopic Base or Atmospheric Moisture Cause: Common bases like NaOH and KOH are hygroscopic. The reaction setup is not properly isolated from the atmosphere. Solution: Use a strong, non-nucleophilic, and non-hygroscopic base like Sodium Hydride (NaH) to generate the isopropoxide in situ. Always run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
1C Improper Glassware Preparation Cause: Adsorbed water on the surface of the reaction flask and condenser. Solution: All glassware must be rigorously dried before use. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures.
Workflow: Minimizing Hydrolysis Byproduct

Caption: Workflow for minimizing the 2-hydroxy-5-methylpyridine byproduct.

Problem 2: Significant amount of unreacted 2-chloro-5-methylpyridine remains.

This indicates an incomplete or stalled reaction, directly impacting conversion and yield.

Potential Causes & Validating Solutions
Cause IDPotential CauseHow to Validate & Solve
2A Insufficient Nucleophile Generation Cause: An insufficient amount of base was used, or the base was quenched by moisture, leading to incomplete conversion of isopropanol to isopropoxide. Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of a high-quality strong base (NaH is recommended).[11] Ensure anhydrous conditions to prevent quenching.
2B Sub-optimal Reaction Conditions Cause: The reaction temperature is too low or the reaction time is too short. SNAr reactions on pyridine rings can sometimes require heating to proceed at a reasonable rate.[1] Solution: Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature incrementally (e.g., to 60-80°C). The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can accelerate SN2/SNAr reactions.[10]
2C Poor Quality Starting Halide Cause: The 2-chloro-5-methylpyridine may contain impurities that inhibit the reaction. Solution: Verify the purity of the starting material via GC or NMR. If necessary, purify by distillation or chromatography.
Problem 3: Detection of an isomeric byproduct, 2-Isopropoxy-3-methylpyridine.

This issue points to a purity problem with the starting material, which is very difficult to resolve post-synthesis.

Potential Causes & Validating Solutions
Cause IDPotential CauseHow to Validate & Solve
3A Isomeric Impurity in Starting Material Cause: The synthesis of 2-chloro-5-methylpyridine often starts from 3-methylpyridine (β-picoline), and chlorination can yield a mixture of isomers, with 2-chloro-3-methylpyridine being a common byproduct.[12][13] This impurity will undergo the same etherification reaction. Solution: This is a problem of prevention, not cure. Crucially, analyze your starting 2-chloro-5-methylpyridine by GC-MS or NMR before beginning the synthesis. If isomeric impurities are present, they must be removed by fractional distillation or preparative chromatography.[14]

Summary of Byproducts and Reaction Conditions

The tables below provide a quick reference for the common byproducts and recommended reaction parameters to minimize their formation.

Table 1: Common Byproducts in 2-Isopropoxy-5-methylpyridine Synthesis

Byproduct NameStructureCommon CauseRecommended Analytical Method
2-Hydroxy-5-methylpyridine Pyridone TautomerReaction with H₂O or OH⁻LC-MS, NMR
Unreacted 2-chloro-5-methylpyridine Starting MaterialIncomplete reactionGC-MS
2-Isopropoxy-3-methylpyridine IsomerContaminated starting materialGC-MS, NMR

Table 2: Recommended Reaction Parameters for Clean Synthesis

ParameterRecommendationRationale / Impact on Byproducts
Base Sodium Hydride (NaH), 60% dispersion in oilStrong, non-nucleophilic base minimizes side reactions and is not hygroscopic.[11]
Solvent Anhydrous Toluene or THFInert, can be made rigorously dry. Avoids potential decomposition issues seen with DMF at high temps.[10]
Atmosphere Dry Nitrogen or ArgonPrevents atmospheric moisture from entering the reaction and causing hydrolysis.
Temperature 25°C to 80°CStart at room temperature and gently heat if necessary. Avoids thermal decomposition and side reactions.
Stoichiometry 1.1 - 1.2 eq. of Isopropanol & NaHA slight excess of the nucleophile ensures complete conversion of the starting halide.
Reaction Pathway and Byproduct Formation Diagram

G cluster_main Desired SNAr Pathway cluster_side Competing Hydrolysis Pathway SM 2-chloro-5-methylpyridine Product 2-Isopropoxy-5-methylpyridine (Desired Product) SM->Product Byproduct 2-hydroxy-5-methylpyridine (Byproduct) SM->Byproduct ISO Isopropoxide (from Isopropanol + NaH) ISO->Product H2O Water/Hydroxide (Contaminant) H2O->Byproduct

Sources

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Pyridine Derivatives

Welcome to the technical support center dedicated to addressing the purification challenges of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the purification challenges of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the nuances of isolating these versatile heterocyclic compounds. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their inherent basicity, polarity, and sometimes-tenuous stability can present significant purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might encounter during the purification of pyridine derivatives, offering actionable solutions and the scientific rationale behind them.

Issue 1: Persistent Peak Tailing in Column Chromatography

Question: I'm trying to purify my pyridine derivative using silica gel column chromatography, but I'm consistently observing significant peak tailing. What's causing this, and how can I achieve symmetrical peaks?

Answer: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The root cause lies in the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction leads to a secondary, non-ideal retention mechanism, causing the analyte to "drag" along the stationary phase, resulting in a tailed peak.[4]

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase Modification: The most common and effective solution is to modify your eluent.

    • Addition of a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v).[4][5] These amines are more volatile and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[4] This allows for a more uniform interaction and elution of your pyridine derivative.

    • pH Adjustment: For reverse-phase chromatography, adjusting the mobile phase pH can significantly impact peak shape.[4] Most pyridine derivatives have a pKa between 5 and 6.[4] At a low pH (e.g., 2.5-3.0), both the pyridine derivative and the residual silanol groups are protonated. This can reduce the undesirable interactions.[4] Conversely, at a high pH (>8), the pyridine is neutral, which can also lead to improved peak shape, but this requires a pH-stable column as traditional silica will dissolve.[4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[6]

    • End-capped Silica Gel: This type of silica has been treated to reduce the number of free silanol groups, thus minimizing tailing.[4]

    • Polymer-Based Columns: These are often more stable over a wider pH range and can provide excellent peak shapes for basic compounds.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[4] Try reducing the sample load.

Issue 2: Difficulty Removing Water from Pyridine Derivatives

Question: My pyridine derivative is highly hygroscopic, and I'm struggling to obtain an anhydrous sample. What's the best way to remove residual water?

Answer: Pyridine and many of its derivatives are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[7] Furthermore, pyridine forms a minimum boiling azeotrope with water, making simple distillation ineffective for complete water removal.[7] The choice of drying method depends on the required level of dryness and the stability of your derivative.

For Pyridine (the solvent):

  • Initial Drying (Pre-drying): For pyridine with significant water content, a pre-drying step is recommended. Add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets and let it stand for at least 24 hours.[7][8]

  • Final Drying & Distillation: For truly anhydrous pyridine, a more rigorous drying agent followed by fractional distillation is necessary. Calcium hydride (CaH₂) is highly effective.[7][9] Reflux the pre-dried pyridine over CaH₂ for a few hours, then distill the anhydrous pyridine.[7]

For Pyridine Derivatives:

  • Azeotropic Distillation: This is a powerful technique for removing water from a reaction mixture or a purified sample. By adding a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or benzene), the water can be selectively removed by distillation.[7][8][10]

  • Drying Agents: If your derivative is stable, you can dry an organic solution of your compound using anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • High Vacuum: For solid samples, drying under high vacuum can be effective, sometimes with gentle heating if the compound is thermally stable.

Issue 3: My Purified Pyridine Derivative is Colored (Yellow or Brown)

Question: After purification, my supposedly pure pyridine derivative is a yellow or brown liquid/solid. What causes this discoloration, and how can I obtain a colorless product?

Answer: Discoloration in pyridine derivatives is often a sign of impurities or degradation products.[7] The pyridine ring is susceptible to oxidation and other side reactions, especially when exposed to air, light, or heat over time.

Troubleshooting Steps:

  • Identify the Source:

    • Starting Materials: Ensure the purity of your starting materials. Impurities can carry through the synthesis and contribute to color.[5]

    • Reaction Byproducts: Incomplete reactions or side reactions can generate colored impurities.[5]

    • Degradation: Your compound might be unstable under the reaction or purification conditions (e.g., high temperatures, acidic or basic conditions).

  • Purification Strategies:

    • Distillation: For liquid derivatives, fractional distillation is often effective at removing colored, non-volatile impurities.[5]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing colored impurities.[11] The impurities may be excluded from the crystal lattice, leaving you with pure, colorless crystals.

    • Activated Carbon Treatment: Dissolving your crude product in a suitable solvent and adding a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.

    • Treatment with an Oxidizing Agent: In some cases, gentle treatment with an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation can remove certain types of colored impurities.[7]

Issue 4: Difficulty with Crystallization of a Solid Pyridine Derivative

Question: My pyridine derivative is supposed to be a solid, but it oils out or refuses to crystallize from solution. What can I do to induce crystallization?

Answer: The inability to crystallize a solid product is a common and frustrating problem. For pyridine derivatives, their polarity and hydrogen bonding capabilities can make them highly soluble in a range of solvents, complicating the selection of an appropriate crystallization solvent.[11]

Here are some techniques to try:

  • Optimize Solvent System:

    • Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve your compound when hot but have low solubility when cold.[11] Systematically test a variety of solvents of different polarities.

    • Two-Solvent (Mixed-Solvent) System: This is a powerful technique when no single solvent works well.[11] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[11]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small, pure crystal of your product (a "seed crystal"), adding it to the cooled, saturated solution can initiate crystallization.[11]

  • Concentrate the Solution: You may have used too much solvent.[11] Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[11]

  • Slow Cooling: Avoid cooling the solution too quickly. Allow it to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when purifying pyridine and its derivatives?

A1: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[7] Always handle pyridine and its derivatives in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[7] Store them in a cool, well-ventilated area away from ignition sources.[7] When performing distillations, ensure that the apparatus is properly assembled and that heating mantles are connected to a variable transformer to control the temperature.

Q2: How can I effectively remove residual palladium catalyst from a cross-coupling reaction involving a pyridine derivative?

A2: Residual transition metal catalysts are a common impurity in modern organic synthesis. Several methods can be employed for their removal:

  • Chromatography: Passing the crude product through a plug of silica gel or alumina can often remove a significant portion of the catalyst.

  • Activated Carbon: As with colored impurities, activated carbon can be effective at adsorbing palladium residues.

  • Metal Scavengers: There are commercially available solid-supported reagents (scavengers) with functional groups that chelate and remove specific metals from solution.

  • Aqueous Washes: Sometimes, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or a solution containing a sulfur-based ligand can help extract the metal into the aqueous phase.

Q3: My pyridine N-oxide derivative seems to be unstable during purification. What precautions should I take?

A3: Pyridine N-oxides can be more sensitive than their parent pyridines. They are often hygroscopic and can be thermally labile.[10][12]

  • Avoid High Temperatures: When removing solvents, use a rotary evaporator at a moderate temperature. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

  • Mild Conditions: Use mild conditions for purification whenever possible. For chromatography, consider using neutral alumina instead of silica gel to avoid potential acid-catalyzed decomposition.

  • Azeotropic Drying: To dry pyridine N-oxides, azeotropic distillation with toluene is a gentle and effective method.[10]

  • Storage: Store purified pyridine N-oxides in a tightly sealed container in a desiccator to protect them from moisture.[10]

Experimental Protocols & Workflows

Protocol 1: General Acid-Base Extraction for the Purification of a Pyridine Derivative

This method is highly effective for separating basic pyridine derivatives from non-basic impurities.[5][8]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[5] This will protonate the pyridine derivative, forming a water-soluble pyridinium salt that will partition into the aqueous layer.[7][8]

  • Separation: Separate the two layers. The non-basic impurities will remain in the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is greater than 10.[7][8] This will deprotonate the pyridinium salt, regenerating the free pyridine derivative.

  • Back-Extraction: Extract the liberated pyridine derivative back into an organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyridine derivative.[8]

Diagram: Decision-Making Workflow for Pyridine Derivative Purification

Purification_Workflow start Crude Pyridine Derivative is_solid Is the derivative a solid? start->is_solid liquid_path Liquid is_solid->liquid_path No solid_path Solid is_solid->solid_path Yes distillation Fractional Distillation liquid_path->distillation chromatography Column Chromatography liquid_path->chromatography acid_base Acid-Base Extraction liquid_path->acid_base solid_path->chromatography solid_path->acid_base crystallization Recrystallization solid_path->crystallization success Pure Product distillation->success chromatography->success acid_base->success crystallization->success

Sources

Optimization

Technical Support Center: Troubleshooting Column Chromatography of Polar Pyridine Compounds

Welcome to the Technical Support Center. As drug development and synthetic methodologies advance, the isolation of nitrogen-containing heterocycles—specifically polar pyridine derivatives—remains a notorious bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies advance, the isolation of nitrogen-containing heterocycles—specifically polar pyridine derivatives—remains a notorious bottleneck. Pyridines frequently exhibit severe band broadening, streaking, and irreversible adsorption on standard silica gel.

This guide is engineered for research scientists and chromatography specialists. It bypasses generic advice to focus on the physicochemical causality of separation failures, providing field-proven, self-validating protocols to ensure high-purity recovery of basic analytes.

I. Diagnostic Troubleshooting Workflow

Before altering your solvent system, use the following logic tree to identify the root cause of your retention issues.

TroubleshootingWorkflow Start Pyridine Compound Streaking/Tailing? CheckSolvent Is Mobile Phase Optimized? Start->CheckSolvent AddTEA Add 0.1-3% TEA or NH3 to Eluent CheckSolvent->AddTEA No CheckRecovery Is Recovery >90% and Band Tight? CheckSolvent->CheckRecovery Yes PretreatSilica Pre-treat Silica with TEA in Hexanes AddTEA->PretreatSilica PretreatSilica->CheckRecovery ChangePhase Switch to Basic Alumina or Amine-Bonded Silica CheckRecovery->ChangePhase No Success Successful Purification CheckRecovery->Success Yes ChangePhase->Success

Diagnostic workflow for resolving pyridine retention and tailing issues.

II. Frequently Asked Questions: Mechanisms & Causality

Q1: Why do my pyridine derivatives streak across the TLC plate and tail severely during column elution?

A1: The primary cause of peak tailing and streaking for basic compounds in normal-phase chromatography is the secondary interaction between the basic analyte and the acidic silanol groups (Si-OH) on the silica surface[1]. Pyridines act as strong hydrogen-bond acceptors and Lewis bases. When they encounter the heterogeneous pKa​ environment of silica gel, they undergo localized ionic interactions and slow desorption kinetics[2][3]. This dual-retention mechanism—where the bulk of the sample partitions normally, but a fraction is strongly adsorbed—manifests as severe tailing and poor mass recovery.

Mechanism Silanol Acidic Silanol (Si-OH) Interaction Strong Hydrogen Bonding & Ionic Interaction Silanol->Interaction Pyridine Polar Pyridine (Basic Nitrogen) Pyridine->Interaction Tailing Peak Tailing & Irreversible Adsorption Interaction->Tailing TEA Triethylamine (TEA) Competitor Masked Masked Silanol (Si-O- ... H-TEA+) TEA->Masked Neutralizes Si-OH Elution Sharp Pyridine Elution Masked->Elution Prevents Pyridine Binding

Mechanism of silanol-pyridine interaction and competitive masking by TEA.

Q2: How does adding Triethylamine (TEA) or Ammonia resolve this issue?

A2: We employ a principle of competitive masking. By introducing a sacrificial basic modifier, such as Triethylamine (TEA) or methanolic ammonia, we saturate the active silanol sites[1]. Because TEA is significantly more basic ( pKa​ ~10.7) than a typical pyridine derivative ( pKa​ ~5.2), it outcompetes the analyte for the acidic sites to neutralize the stationary phase[4]. By neutralizing the acid in the silica gel, the pyridine compound interacts solely via the primary partition mechanism, eluting as a sharp, well-defined band.

Q3: I added 1% TEA to my elution solvent, but my peak is still splitting and fronting. What went wrong?

A3: A common mechanistic failure is adding TEA only to the running solvent without pre-equilibrating the column. If the silica gel is not pre-deactivated, it will strip the TEA from the solvent front as it travels down the column. This leaves the leading edge of your pyridine band exposed to active silanols, causing a distorted or "split" peak. The silica must be slurry-packed and flushed with the TEA-modified solvent before the sample is loaded.

III. Mobile Phase Optimization Data

Selecting the correct modifier is critical for both the separation and the downstream recovery of your compound.

Modifier / AdditiveTypical ConcentrationMechanism of ActionBest Use CasePost-Column Removal
Triethylamine (TEA) 0.1% – 3% v/v[4]Competitively binds and neutralizes acidic silanols.Standard lipophilic pyridine derivatives.Azeotropic distillation with toluene; high vacuum[5].
Methanolic Ammonia 1% – 10% v/v[5]Deprotonates basic analytes; masks silanols.Highly polar, polybasic, or stubborn amines[4][5].Evaporates readily under standard rotary evaporation.
Basic Alumina (Phase) N/AReplaces silica; intrinsically lacks acidic sites.Acid-sensitive pyridines; compounds that degrade on silica.N/A (Stationary phase change).

IV. Self-Validating Experimental Protocols

To guarantee reproducibility and high yield, follow this step-by-step methodology for silica deactivation and chromatography. This protocol is designed to be self-validating; visual and physical cues will confirm success at each stage.

Protocol A: Silica Gel Deactivation and Slurry Packing
  • Solvent Preparation: Prepare your non-polar starting eluent (e.g., Hexanes or Dichloromethane) and spike it with 1% to 3% v/v Triethylamine (TEA)[4].

  • Slurry Formation: In an Erlenmeyer flask, mix the required amount of silica gel (230–400 mesh for flash chromatography[5]) with the TEA-spiked solvent. Swirl vigorously.

    • Validation Cue: You will notice a slight exothermic reaction (the flask becomes warm). This is the physical confirmation that the basic TEA is actively neutralizing the acidic silanol protons.

  • Column Packing: Pour the homogeneous slurry into your glass column. Use compressed air or inert gas to pack the bed tightly.

  • Equilibration (Critical Step): Flush the packed column with at least 2 to 3 column volumes of the TEA-spiked solvent[1]. This ensures that the entire length of the column is deactivated and prevents TEA depletion at the solvent front.

  • Sample Loading: Dissolve your crude pyridine mixture in a minimal amount of the TEA-spiked solvent and load it evenly onto the column bed[5].

  • Gradient Elution: Proceed with your standard gradient (e.g., increasing Ethyl Acetate or Methanol), ensuring that all solvent mixtures in the gradient contain 0.1% to 1% TEA[5].

Protocol B: Post-Purification TEA Removal

Because TEA can contaminate NMR spectra and downstream assays, it must be rigorously removed.

  • Initial Concentration: Combine the pure fractions containing your pyridine compound and concentrate them under reduced pressure via rotary evaporation.

  • Azeotropic Distillation: Add 5–10 mL of Toluene to the concentrated flask and re-evaporate. Toluene forms a low-boiling azeotrope with TEA, facilitating its complete removal without exposing your neat compound to harsh acidic workups[5]. Repeat this step 2-3 times.

  • High Vacuum: Place the purified pyridine on a high-vacuum manifold ( 0.1 Torr) for 12–24 hours to remove trace solvent impurities.

V. References

  • HPLC Analysis of Basic Compounds and Their Derivatives, Benchchem,

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography, lctsbible.com,

  • Chromatographic silanol activity test procedures: The quest for a universal test, researchgate.net,

  • SOP: FLASH CHROMATOGRAPHY, uct.ac.za,

  • Solvent Systems for Flash Column Chromatography, rochester.edu,

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyridines

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in constructing this criti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in constructing this critical heterocyclic scaffold. Here, we address common side reactions, low yields, and purification difficulties through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during pyridine synthesis in a direct question-and-answer format.

Problem 1: My Hantzsch reaction is giving a low yield and a lot of tar-like material. What's happening and how can I fix it?

Answer: This is a classic issue in the Hantzsch pyridine synthesis, which, despite its versatility, can be plagued by side reactions if not properly controlled. The formation of viscous or tarry materials is often indicative of polymerization or the formation of complex side products.[1]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: The classical one-pot Hantzsch synthesis often requires long reaction times and high temperatures, which can lead to degradation of starting materials and products.[2][3]

    • Solution 1 (Catalysis): Introduce a catalyst to enable milder conditions. Using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to dramatically improve yields, sometimes up to 96%.[2][3]

    • Solution 2 (Microwave Synthesis): Employing microwave-assisted synthesis can shorten reaction times to mere minutes (2-7 min) and produce cleaner products with excellent yields (82-94%).[2]

  • Inefficient Oxidation: The final, crucial step is the aromatization of the 1,4-dihydropyridine (1,4-DHP) intermediate.[2] Traditional oxidants like nitric acid (HNO₃), chromium trioxide (CrO₃), or potassium permanganate (KMnO₄) can be overly aggressive, leading to side-product formation and difficult workups.[2][3]

    • Solution: Switch to a milder, more efficient oxidizing agent. Options include iodine in refluxing methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂).[4][5] A one-pot synthesis using ferric chloride in water has also proven effective.[2][3]

  • Polymerization & Side Reactions: The intermediates in the Hantzsch pathway, such as enamines and α,β-unsaturated carbonyls, are reactive and can self-condense or polymerize, especially under prolonged heating.[1]

    • Solution: Maintain strict temperature control using a temperature-controlled reactor or oil bath to avoid localized overheating.[1] Consider a stepwise addition of reagents, such as pre-forming the enamine or the Knoevenagel condensation product before the final cyclization, which can lead to a cleaner reaction.[2][4]

Problem 2: I'm performing a Bohlmann-Rahtz synthesis, but the final cyclodehydration step requires very high temperatures and gives poor yields. How can I improve this?

Answer: The Bohlmann-Rahtz synthesis is powerful for creating 2,3,6-trisubstituted pyridines, but the thermally-driven cyclodehydration of the aminodiene intermediate is a common bottleneck.[6] The high temperatures (often up to 200 °C) can lead to decomposition, especially with acid-sensitive substrates.[4][7]

Potential Causes & Solutions:

  • High Energy Barrier for E/Z Isomerization: The key step before cyclization is the E/Z isomerization of the aminodiene, which has a high activation energy.[6]

    • Solution (Acid Catalysis): The use of a Brønsted acid (e.g., acetic acid) or a solid acid catalyst like Amberlyst-15 can significantly lower the required reaction temperature.[4] Lewis acids such as ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) have also been shown to be effective catalysts for this transformation.[6][7]

    • Solution (Mild Lewis Acid): N-Iodosuccinimide (NIS) has been successfully used as a mild Lewis acid to promote the cyclodehydration at low temperatures, providing high yields and excellent regiocontrol.[7]

  • Decomposition of Intermediates: The aminodiene intermediate can be unstable at high temperatures, leading to side reactions and reduced yield.

    • Solution: By employing the catalytic methods mentioned above, you can run the reaction at a lower temperature, thus preserving the integrity of the intermediate and improving the overall yield of the desired pyridine.[4]

Problem 3: My reaction to form a pyridine-3-carbonitrile (via Guareschi-Thorpe) is producing significant amounts of the corresponding amide and carboxylic acid. How do I prevent this?

Answer: This is a clear case of nitrile group hydrolysis, a common side reaction in the synthesis of cyanopyridines, especially when water is present under acidic or basic conditions at elevated temperatures.[1]

Potential Causes & Solutions:

  • Presence of Water: Even small amounts of water in the reaction mixture can lead to hydrolysis of the nitrile.

    • Solution (Anhydrous Conditions): Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Solution (pH Control): If an aqueous medium is necessary, use a buffered system to maintain a neutral pH, which can suppress hydrolysis. An advanced version of the Guareschi-Thorpe reaction effectively uses ammonium carbonate, which acts as both the nitrogen source and a buffer, leading to high yields.[1][8]

  • Elevated Temperature and Long Reaction Time: Both factors increase the rate of the undesired hydrolysis reaction.

    • Solution: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.[1] If possible, lower the reaction temperature, balancing the need to drive the primary reaction forward while slowing the rate of hydrolysis.[1]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about side reactions in pyridine synthesis.

Q1: What are the primary causes of low regioselectivity in pyridine functionalization, and what strategies can be used to control it?

A1: Achieving regioselectivity is a major challenge because the pyridine ring has multiple potential reaction sites (C2, C3, C4), and its electron-deficient nature can complicate many standard aromatic functionalization reactions.[9]

  • Inherent Electronics: The electronegative nitrogen atom deactivates the ring towards electrophilic substitution and can coordinate with metal catalysts, inhibiting their activity or altering the reaction pathway.[9]

  • Pyridyne Intermediates: In reactions involving pyridyne intermediates, a lack of regiocontrol is common. For instance, 3,4-pyridynes often react non-selectively at both C3 and C4.[10]

  • Strategies for Control:

    • Protecting Groups: Converting the pyridine to its N-oxide alters the ring's electronics, directing electrophilic attack to the C2 and C4 positions.[9] The N-oxide can be removed later.

    • Directing Groups: Installing a directing group at a specific position can steer incoming reagents. For example, proximal halide or sulfamate substituents have been used to control regioselectivity in 3,4-pyridyne reactions.[10]

    • Catalyst/Ligand Choice: In cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often used to promote the desired catalytic cycle and can influence regioselectivity.[9]

    • Reagent Control: In some modern methods, the structure of the reagent itself dictates selectivity. For example, in certain direct alkylations, the aggregation state of the alkyllithium reagent (tetrameric vs. dimeric) can selectively target the C4 or C2 position, respectively.[11]

Q2: Tarry substances and polymerization are common issues. What is the underlying mechanism and what are the best general preventative measures?

A2: Polymerization is a frequent cause of low yields and purification nightmares, indicated by the reaction mixture becoming viscous or forming insoluble tars.[1]

  • Mechanism: This often occurs with reactive monomers like cyanopyridines or vinylpyridines, especially under harsh conditions like high heat or in the presence of certain catalysts.[1][12] The reactions can be exothermic, creating localized hotspots that initiate a runaway polymerization cascade.[1] The Lewis basicity of the pyridine nitrogen can also interfere with transition-metal catalysts, sometimes leading to uncontrolled polymerization.[12]

  • Preventative Measures:

    • Strict Temperature Control: Use a well-controlled heating system (e.g., oil bath) to ensure a uniform and stable temperature.[1]

    • Gradual Reagent Addition: Adding a reactive component dropwise or in portions can help manage exotherms and keep the concentration of reactive species low at any given time.[1][13]

    • Inhibitors: For radical-mediated polymerizations, adding a small amount of a radical inhibitor (if compatible with the desired reaction) can be effective.

    • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates. Screening solvents is a good practice to find conditions that favor the desired reaction over polymerization.[13]

Q3: My purification by silica gel chromatography is difficult, often resulting in significant tailing and poor separation. What are the best practices for purifying basic pyridine compounds?

A3: The basicity of the pyridine nitrogen is the primary cause of purification challenges on standard silica gel. The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and sometimes irreversible adsorption.[13]

  • Best Practices for Purification:

    • Base-Treated Silica: Add a small amount of a volatile base, like triethylamine (~0.5-1%) or ammonia (in methanol), to the eluent system. This deactivates the acidic sites on the silica gel, preventing strong binding of the pyridine product.[13]

    • Acid/Base Extraction: Utilize the basicity of the pyridine for a liquid-liquid extraction workup. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine salt will move to the aqueous layer, leaving many non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified pyridine product with an organic solvent.[13]

    • Alternative Stationary Phases: If problems persist, consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica (C18), which operate under different separation principles.

    • Crystallization: If your product is a solid, crystallization is an excellent and often superior method for achieving high purity.[13]

Data & Protocols

Table 1: Comparison of Common Oxidants for Hantzsch 1,4-Dihydropyridine Aromatization
OxidantTypical ConditionsProsCons & Common Side Reactions
Nitric Acid (HNO₃) Acetic Acid, heatInexpensive, potentHarsh conditions, potential for nitration side products, difficult workup.[2][3]
KMnO₄ / CrO₃ Various solventsStrong, effectiveOften require excess reagent, can over-oxidize sensitive groups, generates heavy metal waste.[2][3]
Ceric Ammonium Nitrate (CAN) Acetic Acid or MeCN, rtMild, efficient, high yieldingStoichiometric amounts needed, can be costly.[5]
Manganese Dioxide (MnO₂) CH₂Cl₂ or CHCl₃, refluxMild, good for sensitive substratesHeterogeneous reaction, may require large excess and long reaction times.[5]
Iodine (I₂) Refluxing MethanolMild, simple workupCan be slow, may not be effective for all substrates.[4]
Protocol: Optimized Bohlmann-Rahtz Cyclodehydration using a Lewis Acid Catalyst

This protocol describes a milder alternative to the high-temperature cyclodehydration step.

Materials:

  • Aminodienone intermediate (1 equivalent)

  • Ytterbium (III) triflate (Yb(OTf)₃) (0.2 equivalents) or Zinc Bromide (ZnBr₂) (0.15 equivalents)[6]

  • Anhydrous toluene

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aminodienone intermediate (1 eq.).

  • Dissolve the intermediate in anhydrous toluene.

  • Add the Lewis acid catalyst (Yb(OTf)₃ or ZnBr₂).

  • Heat the reaction mixture to reflux (approx. 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield the substituted pyridine.[4]

Visual Diagrams

Troubleshooting Low-Yield Hantzsch Synthesis

Hantzsch_Troubleshooting Start Problem: Low Yield & Tar Formation Check_Purity 1. Verify Purity of Starting Materials (Aldehyde, Ketoester) Start->Check_Purity Purity_OK Purity OK Check_Purity->Purity_OK Pure? Sol_Purify Action: Recrystallize or Distill Starting Materials Check_Purity->Sol_Purify Impure? Check_Conditions 2. Assess Reaction Conditions Conditions_OK Conditions OK Check_Conditions->Conditions_OK Mild? Sol_Catalyst Action: Add Catalyst (e.g., PTSA) or Use Microwave Synthesis Check_Conditions->Sol_Catalyst Harsh? Sol_Stepwise Action: Use Stepwise Reagent Addition & Control Temperature Check_Conditions->Sol_Stepwise One-pot? Check_Oxidation 3. Evaluate Oxidation Step Sol_Oxidant Action: Switch to Milder Oxidant (e.g., CAN, I₂, MnO₂) Check_Oxidation->Sol_Oxidant Purity_OK->Check_Conditions Yes Conditions_OK->Check_Oxidation Yes Sol_Purify->Check_Purity End Improved Yield & Purer Product Sol_Catalyst->End Sol_Stepwise->End Sol_Oxidant->End

Caption: A workflow for diagnosing and solving low yields in Hantzsch pyridine synthesis.

Mechanism: Nitrile Hydrolysis Side Reaction

Nitrile_Hydrolysis cluster_main Desired Reaction cluster_side Side Reaction Pathway PyridineNitrile Pyridine-3-carbonitrile (Desired Product) Amide Nicotinamide (Amide Intermediate) PyridineNitrile->Amide + H₂O (Heat, Acid/Base) Acid Nicotinic Acid (Final Byproduct) Amide->Acid + H₂O (Heat, Acid/Base)

Sources

Optimization

"managing impurities in 2-Isopropoxy-5-methylpyridine"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing challenges in the synthesis and scale-up of alkoxypyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing challenges in the synthesis and scale-up of alkoxypyridines.

2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8)[1] is a critical intermediate in the development of active pharmaceutical ingredients (APIs)[2]. However, its synthesis is notoriously prone to specific impurity profiles depending on the chosen synthetic route. This guide provides an in-depth look at the mechanistic origins of these impurities, a troubleshooting Q&A, and field-proven, self-validating protocols to ensure high-purity yields.

Section 1: Mechanistic Origins of Impurities

The synthesis of 2-isopropoxy-5-methylpyridine generally follows one of two routes, each presenting a distinct impurity profile:

Route A: Nucleophilic Aromatic Substitution (SNAr) (Recommended) This route involves reacting 2-chloro-5-methylpyridine or 2-bromo-5-methylpyridine with sodium isopropoxide.

  • Primary Impurities: Unreacted starting material (the electron-donating 5-methyl group slightly deactivates the pyridine ring toward SNAr compared to an unsubstituted pyridine) and 5-methylpyridin-2-ol. The latter is formed via hydrolysis if adventitious water is present, as the hydroxide ion is a highly competitive nucleophile.

Route B: Alkylation of 5-Methylpyridin-2-ol This route involves reacting 5-methylpyridin-2-ol with an isopropyl halide (e.g., 2-bromopropane) under basic conditions.

  • Primary Impurities: N-isopropyl-5-methylpyridin-2-one. 2-Pyridones are classic ambident nucleophiles capable of reacting through either the oxygen or nitrogen atom[3]. Because the nitrogen atom is softer and more nucleophilic under standard basic conditions, N-alkylation often competes heavily with the desired O-alkylation[4].

Section 2: Troubleshooting & FAQs

Q1: We are using the pyridinol alkylation route (Route B) and observing up to 20% of the N-alkylated byproduct (N-isopropyl-5-methylpyridin-2-one). How can we suppress this? A1: This is a fundamental challenge dictated by Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom of the pyridinol/pyridone tautomer is a "soft" nucleophile, while the oxygen is "hard." When using standard bases like K2CO3 in polar aprotic solvents (e.g., DMF), the naked enolate heavily favors N-alkylation with soft electrophiles like isopropyl bromide[3]. Solution: To drive O-alkylation, you must alter the transition state. Switch to a silver salt (e.g., Ag2CO3); the strong affinity of silver for halogens facilitates a cyclic transition state that directs the alkyl group to the oxygen. Alternatively, use a non-polar solvent like toluene, which keeps the alkali metal tightly coordinated to the nitrogen, leaving the oxygen exposed for alkylation. For large-scale API synthesis, we strongly recommend abandoning Route B in favor of Route A (SNAr) to entirely bypass the ambident nucleophile issue[5].

Q2: In the SNAr route (Route A) using 2-chloro-5-methylpyridine, the reaction stalls at 90% conversion. How do we efficiently clear the unreacted starting material? A2: The 5-methyl group donates electron density into the pyridine ring, raising the LUMO energy and making the 2-position less susceptible to nucleophilic attack. Pushing the reaction with excessive heat often leads to ether cleavage or degradation. Solution: First, ensure your sodium isopropoxide is freshly prepared and strictly anhydrous; moisture consumes the alkoxide to form hydroxide, stalling the reaction and generating the pyridinol impurity. Second, consider switching the starting material to 2-bromo-5-methylpyridine[6], as the bromide is a superior leaving group in SNAr. If you must use the chloro-derivative, unreacted starting material is best removed post-reaction via fractional distillation under reduced pressure, as their boiling points differ sufficiently.

Q3: My final product develops 5-methylpyridin-2-ol during storage. What is causing this? A3: 2-Alkoxypyridines are essentially cyclic hemiaminal ethers and are sensitive to acidic hydrolysis. If your organic phase was not thoroughly washed with a mild aqueous base (e.g., NaHCO3) during workup, trace acidic residues will catalyze the cleavage of the isopropoxy group over time, yielding 5-methylpyridin-2-ol and isopropanol. Ensure your final product is stored over molecular sieves or in a strictly dry, neutral environment.

Section 3: Experimental Protocols

Protocol 1: Optimized SNAr Synthesis of 2-Isopropoxy-5-methylpyridine

This protocol is designed as a self-validating system. In-Process Controls (IPC) are mandatory before proceeding to the quench phase to ensure absolute conversion.

  • Preparation of Alkoxide: In an oven-dried, argon-flushed flask, dissolve sodium metal (1.5 eq) in anhydrous isopropanol (10 volumes). Stir at room temperature until hydrogen evolution ceases.

    • Causality: Generating the alkoxide in situ ensures a zero-moisture environment, preventing the formation of the hydrolysis impurity (5-methylpyridin-2-ol).

  • Addition: Add 2-bromo-5-methylpyridine (1.0 eq) dropwise to the alkoxide solution.

  • Reaction: Elevate the temperature to 80°C (reflux) and stir for 12 hours.

  • IPC Validation: Sample the reaction mixture, quench with water, extract with EtOAc, and analyze via HPLC.

    • Validation Gate: Do not proceed to step 5 until unreacted 2-bromo-5-methylpyridine is < 1.0% by Area Normalization.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess isopropanol. Partition the residue between MTBE (Methyl tert-butyl ether) and 5% aqueous NaHCO3.

    • Causality: The basic wash neutralizes any trace acids, preventing storage hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via vacuum distillation to yield the pure product.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 220 nm.

Section 4: Quantitative Data

Table 1: Impurity Profiling and Acceptance Criteria

Impurity NameOrigin / MechanismRelative Retention Time (RRT)API Intermediate Acceptance Criteria
5-Methylpyridin-2-olHydrolysis / Moisture0.35NMT 0.15%
N-Isopropyl-5-methylpyridin-2-oneN-Alkylation (Route B)0.85NMT 0.10%
2-Isopropoxy-5-methylpyridine Target Product 1.00 NLT 98.0%
2-Chloro-5-methylpyridineUnreacted SM (Route A)1.15NMT 0.50%
2-Bromo-5-methylpyridineUnreacted SM (Route A)1.22NMT 0.50%

(Note: NMT = Not More Than; NLT = Not Less Than)

Section 5: Visualizations

G SM1 2-Halo-5-methylpyridine (Route A) Target 2-Isopropoxy-5-methylpyridine (Target Product) SM1->Target NaOiPr, Heat (SNAr) Imp2 5-Methylpyridin-2-ol (Hydrolysis) SM1->Imp2 H2O/OH- (Hydrolysis) Imp3 Unreacted 2-Halo (Residual SM) SM1->Imp3 Incomplete Reaction SM2 5-Methylpyridin-2-ol (Route B) SM2->Target iPr-X, Base (O-Alkylation) Imp1 N-Isopropyl-5-methylpyridin-2-one (N-Alkylation) SM2->Imp1 iPr-X, Base (N-Alkylation)

Reaction pathways and impurity origins in 2-Isopropoxy-5-methylpyridine synthesis.

References

  • MySkinRecipes. "2-Isopropoxy-5-methylpyridine".[Link]

  • ResearchGate. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions".[Link]

  • Organic Chemistry Portal. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters".[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis: The Role of Alkoxy Substituents

An in-depth structural analysis of pyridine derivatives is a cornerstone of modern pharmaceutical and agrochemical development. As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of pyridine derivatives is a cornerstone of modern pharmaceutical and agrochemical development. As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. Among them, 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) stands out as a highly versatile building block[1]. The presence of both an electron-donating, sterically demanding isopropoxy group at the C2 position and a methyl group at the C5 position creates a unique electronic environment that dictates its reactivity in metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

This guide provides an objective, data-driven comparison of 2-Isopropoxy-5-methylpyridine against its structural analogs, supported by rigorous, self-validating analytical protocols for Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

When designing synthetic routes or optimizing ligand properties, the choice of the alkoxy substituent on the pyridine ring fundamentally alters the molecule's physicochemical profile. We compare 2-Isopropoxy-5-methylpyridine with two primary alternatives: 2-Methoxy-5-methylpyridine (CAS: 13472-56-5)[2] and 2-Isopropoxypyridine (CAS: 16096-13-2)[3].

Table 1: Physicochemical and Structural Comparison
CompoundCAS NumberMolecular WeightSteric Bulk at C2Electronic Profile & Application
2-Isopropoxy-5-methylpyridine 1394955-08-8151.21 g/mol High (Isopropyl)High lipophilicity; steric shielding at C2 directs electrophilic attack to C4/C6.
2-Methoxy-5-methylpyridine 13472-56-5123.15 g/mol Low (Methyl)Lower lipophilicity; minimal steric hindrance allows easier nucleophilic displacement.
2-Isopropoxypyridine 16096-13-2137.18 g/mol High (Isopropyl)Lacks C5 functionalization; primarily used as a moderate electron-donating ligand.

Mechanistic Insight: The transition from a methoxy to an isopropoxy group significantly increases the steric shielding around the pyridine nitrogen. This shielding reduces the likelihood of unwanted N-oxidation during harsh synthetic steps while simultaneously increasing the molecule's solubility in non-polar organic solvents—a critical factor for homogeneous catalysis[3].

Analytical Workflows and Structural Elucidation

To ensure the structural integrity of 2-Isopropoxy-5-methylpyridine, a multi-modal analytical approach is required. NMR spectroscopy provides connectivity and stereoelectronic information[4], while GC-MS confirms the molecular mass and reveals characteristic fragmentation patterns.

G Start Sample Prep (2-Isopropoxy-5-methylpyridine) NMR NMR Spectroscopy (1H, 13C, 15N) Start->NMR Dissolve in CDCl3 GCMS GC-MS Analysis (EI Mode) Start->GCMS Dilute in MeOH qNMR qNMR for Purity (Internal Standard) NMR->qNMR D1 > 5*T1 Frag Fragmentation Pathway Analysis GCMS->Frag 70 eV Ionization Data Structural Elucidation & Comparative Validation qNMR->Data Frag->Data

Caption: Integrated analytical workflow for the structural validation of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The magnetic properties of ¹H, ¹³C, and ¹⁵N nuclei provide a high-resolution map of the molecular structure[4]. In 2-Isopropoxy-5-methylpyridine, the aromatic protons exhibit characteristic downfield shifts due to the ring's diamagnetic anisotropy[4]. The C6 proton (adjacent to the nitrogen) is the most deshielded, typically resonating around δ 8.0 ppm, while the electron-donating isopropoxy group shields the C3 proton, pushing it upfield. Furthermore, ¹⁵N NMR is highly sensitive to protonation states and hydrogen bonding, which is vital when evaluating the compound's behavior in acidic media[5].

Protocol 1: Quantitative ¹H-NMR (qNMR) for Self-Validating Purity Analysis Objective: To determine the absolute purity of the compound using a self-validating internal standard method.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Isopropoxy-5-methylpyridine and 5.0 mg of a certified internal standard (e.g., Maleic acid, ensuring no peak overlap) into a glass vial. Causality: High-precision weighing is the foundation of molar ratio calculations; any error here linearly propagates into the final purity value.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS as a chemical shift reference) and transfer to a 5 mm NMR tube.

  • Parameter Optimization: Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 30 seconds. Causality: A D1​ value exceeding 5 times the longest spin-lattice relaxation time ( T1​ ) of the analyte ensures complete relaxation of all nuclei[4]. Incomplete relaxation leads to truncated integrals and artificially low purity calculations.

  • Acquisition & Processing: Acquire 16 to 32 scans to ensure a high signal-to-noise ratio (>250:1). Apply rigorous phase and baseline corrections before integration. Self-Validation: The known concentration of the internal standard acts as an internal control; if the integral of the standard deviates from expected baseline values, the system flags an acquisition error.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS utilizing Electron Ionization (EI) at 70 eV provides a robust method for confirming the molecular weight ( m/z 151.21) and structural connectivity. The fragmentation of 2-Isopropoxy-5-methylpyridine is highly characteristic, driven by the lability of the isopropoxy ether linkage.

G M_ion Molecular Ion [M]+ m/z 151 Loss_CH3 Loss of Methyl [M - CH3]+ m/z 136 M_ion->Loss_CH3 -CH3 radical Loss_Propene Loss of Propene [M - C3H6]+ m/z 109 M_ion->Loss_Propene McLafferty Rearrangement Pyridinol 5-Methylpyridin-2-ol Radical Cation Loss_Propene->Pyridinol Tautomerization Ring_Cleavage Ring Cleavage m/z < 80 Pyridinol->Ring_Cleavage -CO / -HCN

Caption: Primary EI-MS fragmentation pathways of 2-Isopropoxy-5-methylpyridine.

Protocol 2: GC-MS Fragmentation Profiling Objective: To verify the structural identity via characteristic ion transitions.

  • System Preparation & Blank Run: Inject 1 µL of pure HPLC-grade methanol. Self-Validation: Running a solvent blank prior to the sample is a critical self-validating step. It proves that the baseline is free of column bleed or carryover, ensuring that subsequent peaks are intrinsic to the analyte.

  • Sample Injection: Dilute the sample to 1 mg/mL in methanol. Inject 1 µL using a split ratio of 1:50. Causality: The split injection prevents detector saturation and column overloading, which would otherwise lead to peak tailing and distorted mass spectra.

  • Thermal Gradient: Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min. Causality: This specific ramp rate provides optimal resolution between the analyte and any potential synthetic impurities (e.g., unreacted 5-methylpyridin-2-ol).

  • Data Interpretation: Observe the molecular ion at m/z 151. The base peak typically appears at m/z 109, corresponding to the loss of propene ( C3​H6​ ) via a McLafferty-type rearrangement, yielding the 5-methylpyridin-2-ol radical cation. This fragmentation is a definitive structural marker that distinguishes it from 2-Methoxy-5-methylpyridine, which primarily loses a formaldehyde molecule or a methyl radical.

Conclusion

For advanced synthetic applications requiring specific steric and electronic tuning, 2-Isopropoxy-5-methylpyridine offers distinct advantages over its methoxy and non-methylated counterparts. The bulky isopropoxy group provides necessary steric shielding, while the C5 methyl group offers a handle for further functionalization. By employing rigorous, self-validating analytical protocols like qNMR with optimized relaxation delays and GC-MS with baseline blanking, researchers can ensure the highest level of structural integrity and purity in their development pipelines.

References

  • BLD Pharm. "1394955-08-8 | 2-Isopropoxy-5-methylpyridine | BLD Pharm". bldpharm.com. Available at:[1]

  • BenchChem. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives". benchchem.com. Available at:[4]

  • ResearchGate. "NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions". researchgate.net. Available at:[5]

  • Chem960. "Cas no 16096-13-2 (2-Isopropoxypyridine)". chem960.com. Available at:[3]

  • CymitQuimica. "CAS 13472-56-5: 2-Methoxy-5-methylpyridine". cymitquimica.com. Available at:[2]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Isopropoxy-5-methylpyridine and its Structural Isomers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Isopropoxy-5-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Isopropoxy-5-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide presents a robust predicted spectroscopic profile based on established theoretical models and provides a comparative analysis with experimentally determined data for structurally related pyridine derivatives. This approach offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of novel pyridine compounds.

Introduction: The Importance of Spectroscopic Characterization

The precise structural characterization of organic molecules is fundamental to understanding their reactivity, biological activity, and material properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. For a molecule like 2-Isopropoxy-5-methylpyridine, a detailed spectroscopic analysis is crucial for confirming its synthesis, assessing its purity, and providing a foundation for further research and development. This guide will delve into the predicted spectroscopic signature of 2-Isopropoxy-5-methylpyridine and compare it with the known spectral features of other substituted pyridines to highlight the influence of substituent patterns on their spectroscopic properties.

Predicted Spectroscopic Profile of 2-Isopropoxy-5-methylpyridine

The following sections detail the predicted spectroscopic data for 2-Isopropoxy-5-methylpyridine, derived from computational models and analysis of characteristic functional group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-Isopropoxy-5-methylpyridine are presented below. These predictions were generated using the online NMR prediction tool, NMRDB.org.[1][2][3][4]

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 2-Isopropoxy-5-methylpyridine with atom numbering.

Table 1: Predicted ¹H NMR Data for 2-Isopropoxy-5-methylpyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d1HH6
~7.40dd1HH4
~6.60d1HH3
~5.25sept1HH8 (CH of isopropoxy)
~2.25s3HH11 (CH₃ on pyridine)
~1.30d6HH9, H10 (CH₃ of isopropoxy)

Table 2: Predicted ¹³C NMR Data for 2-Isopropoxy-5-methylpyridine

Chemical Shift (δ, ppm)Assignment
~162.5C2
~148.0C6
~138.0C4
~128.5C5
~110.0C3
~68.0C8 (CH of isopropoxy)
~22.0C9, C10 (CH₃ of isopropoxy)
~17.5C11 (CH₃ on pyridine)
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The predicted key IR absorptions for 2-Isopropoxy-5-methylpyridine are listed below, based on established correlation tables.[5][6][7]

Table 3: Predicted Characteristic IR Absorptions for 2-Isopropoxy-5-methylpyridine

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H Stretch (Pyridine ring)
2980-2850StrongAliphatic C-H Stretch (Isopropoxy and methyl groups)
~1600, ~1470Medium-StrongC=C and C=N Ring Stretching (Pyridine ring)
~1250StrongC-O-C Asymmetric Stretch (Alkoxy group)
~1100StrongC-O-C Symmetric Stretch (Alkoxy group)
850-800StrongC-H Out-of-plane Bending (Substituted pyridine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Isopropoxy-5-methylpyridine (Molecular Weight: 151.21 g/mol ), the following fragmentation pattern is anticipated under electron ionization (EI).[8][9][10][11]

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Isopropoxy-5-methylpyridine

m/zPredicted Fragment IonNotes
151[M]⁺Molecular Ion
136[M - CH₃]⁺Loss of a methyl radical
109[M - C₃H₆]⁺Loss of propene (McLafferty rearrangement)
94[M - C₃H₆ - CH₃]⁺Subsequent loss of a methyl radical
78[C₅H₄N]⁺Pyridine ring fragment

Comparative Analysis with Alternative Pyridine Derivatives

To provide context for the predicted data, this section presents experimental spectroscopic data for several commercially available, structurally related pyridine derivatives. This comparison highlights how changes in substitution patterns affect the spectroscopic signatures.

2-Amino-5-methylpyridine

Table 5: Experimental ¹H NMR Data for 2-Amino-5-methylpyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.79d1HH6[5]
7.12dd1HH4[5]
6.32d1HH3[5]
4.67s (broad)2HNH₂[5]
2.12s3HCH₃[5]
2-Hydroxy-5-methylpyridine

Table 6: Experimental ¹H NMR Data for 2-Hydroxy-5-methylpyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
13.17s (broad)1HOH[1]
7.23d1HH6[1]
6.93dd1HH4[1]
6.45d1HH3[1]
2.06s3HCH₃[1]
Spectroscopic Comparison and Insights
  • ¹H NMR: The presence of the electron-donating amino (-NH₂) or hydroxyl (-OH) group at the 2-position in the comparative compounds causes a significant upfield shift (to lower ppm values) of the pyridine ring protons (H3, H4, and H6) compared to the predicted values for the 2-isopropoxy derivative. This is due to increased electron density on the ring. The isopropoxy group is also electron-donating, but its effect is moderated by its steric bulk. The splitting patterns (multiplicities) remain similar, reflecting the ortho and meta couplings within the pyridine ring.

  • ¹³C NMR: Similarly, the carbon atoms of the pyridine ring in the amino and hydroxy derivatives would be expected to show different chemical shifts compared to the isopropoxy derivative, reflecting the differing electronic effects of the substituents.

  • IR Spectroscopy: While all three compounds would exhibit C-H and pyridine ring stretching vibrations, 2-amino-5-methylpyridine will show characteristic N-H stretching bands (around 3300-3500 cm⁻¹), and 2-hydroxy-5-methylpyridine will display a broad O-H stretching band (around 3200-3600 cm⁻¹). These are absent in the predicted spectrum of 2-isopropoxy-5-methylpyridine, which instead shows strong C-O-C stretching bands.

  • Mass Spectrometry: The fragmentation patterns will be distinct. The amino derivative may show loss of HCN, while the hydroxy derivative could lose CO. The McLafferty rearrangement leading to the loss of propene is a characteristic fragmentation pathway for the isopropoxy group and would be a key differentiator in the mass spectrum of 2-Isopropoxy-5-methylpyridine.

Experimental Protocols for Spectroscopic Analysis

The following are generalized, yet detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 2-Isopropoxy-5-methylpyridine and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Data Acquisition (¹H NMR):

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a 30° pulse angle.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The GC will separate the components of the sample before they enter the mass spectrometer.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel organic compound.

G cluster_0 Spectroscopic Analysis Workflow synthesis Compound Synthesis & Purification nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation & Data Interpretation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation comparison Comparison with Analogs structure_elucidation->comparison final_report Final Characterization Report comparison->final_report

Sources

Validation

Structural Elucidation of 2-Isopropoxy-5-methylpyridine: A Comparative Guide to Analytical Methodologies

For researchers and drug development professionals, the precise structural confirmation of heterocyclic building blocks is a non-negotiable quality control step. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural confirmation of heterocyclic building blocks is a non-negotiable quality control step. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8)[1] is a sterically hindered, electron-rich pyridine derivative frequently utilized in medicinal chemistry. However, synthesizing substituted pyridines often yields regioisomers (e.g., 3-isopropoxy or 4-methyl variants) that exhibit vastly different pharmacokinetic profiles.

This guide objectively compares the analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—used to definitively confirm the synthesized structure of 2-Isopropoxy-5-methylpyridine. We will evaluate their performance, resolution, and provide self-validating experimental protocols.

Comparative Analysis of Analytical Methodologies

To confirm the exact regiochemistry of the isopropoxy (-O-CH(CH₃)₂) and methyl (-CH₃) groups on the pyridine ring, different analytical techniques offer varying degrees of resolution and specificity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for regiochemical assignment. The nitrogen atom in the pyridine ring causes specific magnetic anisotropy and dipole effects, deshielding the alpha protons (C6)[2]. Furthermore, the oxygen atom at the C2 position donates electron density via resonance, significantly shielding the C3 position[3].

  • Performance: Unmatched for 3D structural and regiochemical proof. 2D NMR (HMBC) can definitively link the isopropoxy oxygen to the C2 carbon.

  • Limitation: Requires higher sample concentrations (~5-10 mg) compared to mass spectrometry.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides rapid confirmation of the molecular weight (MW = 151.21 g/mol ) and structural connectivity. Alkoxypyridines with a β -hydrogen (like the isopropoxy group) undergo a highly characteristic fragmentation under Electron Ionization (EI): the loss of an alkene (propene) via a McLafferty-type rearrangement to yield a hydroxypyridine radical cation[4].

  • Performance: Exceptional sensitivity (picogram level) and excellent for assessing sample purity.

  • Limitation: Destructive technique; cannot easily differentiate between closely related positional isomers without reference standards.

C. Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is a rapid, non-destructive technique used to identify functional groups. For 2-Isopropoxy-5-methylpyridine, it confirms the presence of the aromatic C=N stretch and the aliphatic C-O-C ether linkage.

  • Performance: Fastest time-to-result (< 10 minutes).

  • Limitation: Low structural resolution; incapable of proving the exact substitution pattern on the pyridine ring.

Quantitative Performance Summary
Analytical MethodKey Diagnostic FeatureRegiochemical ResolutionSample RecoveryTime-to-Result
¹H / ¹³C NMR Scalar coupling & chemical shiftsHigh Complete (Non-destructive)~1 Hour
2D NMR (HMBC) Long-range C-H connectivityAbsolute Complete (Non-destructive)~3 Hours
GC-MS (EI) MW & Propene loss (-42 Da)ModerateDestructive~30 Minutes
FT-IR C=N and C-O-C stretchingLowComplete (Non-destructive)< 10 Minutes

Analytical Workflows and Mechanistic Pathways

To ensure scientific integrity, structural elucidation should not rely on a single method. The workflow below illustrates the orthogonal approach required to validate 2-Isopropoxy-5-methylpyridine.

G N1 Synthesized 2-Isopropoxy-5-methylpyridine N2 GC-MS Profiling (MW & Purity) N1->N2 N3 1D NMR (1H/13C) (Functional Groups) N1->N3 N5 Confirmed Structure N2->N5 N4 2D NMR (HMBC) (Regiochemistry) N3->N4 N4->N5

Orthogonal analytical workflow for the structural elucidation of synthesized pyridine derivatives.

GC-MS Fragmentation Causality

When 2-Isopropoxy-5-methylpyridine is subjected to 70 eV Electron Ionization, the molecular ion ( M+∙ , m/z 151) is formed. The dominant thermodynamic driving force is the expulsion of a neutral propene molecule (42 Da) from the isopropoxy group. This cleavage is highly diagnostic for 2-alkoxypyridines, resulting in a base peak at m/z 109.

G M1 Molecular Ion [M]+ m/z 151 M2 Loss of Propene (-42 Da) M1->M2 M3 Hydroxypyridine Fragment m/z 109 M2->M3 M4 Loss of CO (-28 Da) M3->M4 M5 Pyridyl Cation m/z 81 M4->M5

Primary EI-MS fragmentation pathway of 2-Isopropoxy-5-methylpyridine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for solvent selection and instrument parameters is explicitly stated to ensure reproducibility.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain ¹H and ¹³C spectra to map the proton-carbon framework.

  • Sample Preparation: Dissolve 10 mg of the synthesized 2-Isopropoxy-5-methylpyridine in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen because it lacks interfering aliphatic proton signals, easily dissolves the relatively non-polar pyridine derivative, and provides a stable deuterium lock signal for the spectrometer.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition (¹H NMR): Run at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons, allowing for accurate integration.

    • Expected Validation: The isopropoxy CH proton will appear as a distinct septet at ~5.2 ppm (due to coupling with six adjacent methyl protons). The C6 pyridine proton will appear as a fine doublet or broad singlet far downfield (~7.9 ppm) due to the adjacent electronegative nitrogen[2].

  • Acquisition (¹³C NMR): Run at 100 MHz or 125 MHz with proton decoupling.

    • Expected Validation: The C2 carbon will be highly deshielded (~161 ppm) due to the dual electron-withdrawing effects of the ring nitrogen and the exocyclic oxygen[3].

Protocol B: GC-MS Profiling

Objective: Confirm molecular mass and characteristic functional group cleavage.

  • Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in LC-MS grade Ethyl Acetate.

  • Injection: Inject 1 µL into the GC inlet at 250°C using a split ratio of 1:50.

    • Causality: A high split ratio prevents the overloading of the capillary column (e.g., HP-5MS), maintaining sharp, Gaussian peak shapes which are critical for accurate mass-to-charge (m/z) assignment.

  • Oven Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • MS Acquisition: Utilize Electron Ionization (EI) at 70 eV. Scan range: m/z 50 to 300.

    • Expected Validation: The chromatogram should show a single peak (confirming purity). The mass spectrum must display the parent ion at m/z 151 and the diagnostic base peak at m/z 109, confirming the loss of the isopropyl moiety[4].

References

  • Asian Journal of Chemistry - Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Available at:[Link]

  • The Journal of Physical Chemistry (ACS) - Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. Available at:[Link]

  • MPG.PuRe - The Case of Anion-Binding to Divalent Fluorinated Pyridines in the Gas Phase. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Isopropoxy-5-methylpyridine

As a Senior Application Scientist, I approach the handling of substituted alkoxypyridines not just as a compliance exercise, but as a mechanistic process. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) is a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of substituted alkoxypyridines not just as a compliance exercise, but as a mechanistic process. 2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) is a highly valuable building block in pharmaceutical synthesis, but its physicochemical properties demand rigorous, scientifically grounded safety protocols.

The following guide provides a self-validating system for safely handling this compound, ensuring that every operational choice is rooted in its specific toxicological and chemical profile.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why 2-Isopropoxy-5-methylpyridine poses specific risks. According to its standardized hazard profile, this compound carries several critical GHS hazard statements[1]:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it a weak base. Upon contact with the aqueous environment of the eyes or the slightly acidic mantle of the skin, it causes localized alkaline irritation[1][2]. Furthermore, the lipophilic isopropoxy group enhances dermal penetration, allowing the molecule to bypass the stratum corneum more efficiently than unsubstituted pyridine.

  • H335 (May cause respiratory irritation): With a molecular weight of 151.21 g/mol , this liquid exhibits significant vapor pressure at room temperature. Inhalation of these vapors can rapidly irritate the mucous membranes of the respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, basic organic solvents. The selection of PPE must create an impermeable barrier specifically engineered for pyridine derivatives[3][4].

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification & StandardMechanistic RationaleReplacement Frequency
Hand Protection Primary: Butyl rubber gloves.Secondary: Double-gloved heavy-duty Nitrile (≥8 mil).Pyridine derivatives rapidly permeate and degrade standard latex and thin nitrile[3][5]. Butyl rubber offers superior chemical resistance to organic bases.Replace immediately upon suspected contamination or after 2 hours of continuous handling.
Eye Protection Indirect-vented chemical splash goggles (ANSI Z87.1+).The basicity of the pyridine ring makes it a severe eye irritant[2]. Safety glasses lack the orbital seal required to block vapor intrusion.Inspect before each use; sanitize post-operation.
Body Protection Poly-coated lab coat or chemical-resistant apron over standard FR lab coat.Prevents skin absorption via accidental spills. Poly-coating prevents the liquid from wicking through fabric to the skin.Discard poly-coated garments if splashed; do not launder.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm).Captures volatile vapors (H335) at the source[6].N/A (Verify calibration monitor prior to use).
Emergency NIOSH-approved half-mask with Organic Vapor (OV) cartridges.Required only if handling outside a fume hood or during spill response where vapor concentration exceeds occupational limits[5].Replace cartridges per manufacturer schedule or if odor is detected.

Operational Protocol: Aliquoting and Transfer

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Environmental Validation Before opening the chemical container, verify that the fume hood is operational. The digital monitor must read a face velocity between 80 and 120 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture heavy organic vapors, while velocities above 120 fpm create turbulent eddies that can pull vapors back into the operator's breathing zone.

Step 2: Equipment Purging Purge the receiving vessel with an inert gas (Nitrogen or Argon). Causality: While 2-Isopropoxy-5-methylpyridine is generally stable, minimizing atmospheric moisture prevents potential degradation or side reactions during sensitive synthetic steps.

Step 3: Volumetric Dispensing Utilize a positive displacement pipette or a glass gas-tight syringe with a stainless steel needle. Causality: Standard air-displacement pipettes rely on an air cushion that expands when exposed to the vapor pressure of volatile organic liquids, leading to hazardous dripping. Positive displacement eliminates this air cushion.

Step 4: Decontamination & Segregation Immediately rinse all transfer equipment (syringes, pipette tips) with a compatible, less toxic solvent (e.g., acetone or ethanol) into a designated organic waste stream before removing the equipment from the fume hood.

Workflow & Spill Response Visualization

The following diagram outlines the logical progression of handling 2-Isopropoxy-5-methylpyridine, including the critical decision matrix for spill containment.

Workflow A 1. Pre-Operation Verify Hood Face Velocity (80-120 fpm) B 2. PPE Verification Don Butyl/Nitrile Gloves & Splash Goggles A->B C 3. Chemical Transfer Use Positive Displacement or Glass Syringes B->C D Spill Detected? C->D E 4a. Containment Apply Sand/Vermiculite (Do NOT use Sawdust) D->E Yes F 4b. Reaction/Analysis Proceed with Synthesis D->F No G 5. Waste Disposal Segregate from Acids & Strong Oxidizers E->G F->G

Operational workflow and spill response matrix for handling 2-Isopropoxy-5-methylpyridine.

Emergency Response & Spill Management

In the event of an accidental release, immediate and correct action is vital to prevent respiratory exposure and environmental contamination[6].

  • Evacuation & Ventilation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and ensure maximum room ventilation[5].

  • Containment: Cover the spilled liquid with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite[5][6].

    • Critical Warning:Do not use sawdust or combustible absorbents. Pyridine derivatives can be flammable/combustible, and mixing them with high-surface-area combustible materials creates a severe fire hazard.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to neutralize and remove residual basic pyridine traces.

Disposal Plan

Proper post-operational disposal is a strict regulatory requirement.

  • Segregation: 2-Isopropoxy-5-methylpyridine waste must be classified as Hazardous Organic Waste . It must be strictly segregated from strong oxidizers and strong acids. Causality: Mixing a basic pyridine derivative with strong acids can lead to a violent, exothermic acid-base neutralization reaction, potentially causing the waste container to rupture[7].

  • Containment: Store waste in clearly labeled, tightly sealed High-Density Polyethylene (HDPE) or glass containers[3].

  • Drain Prohibition: Under no circumstances should this chemical or its first-rinse washings be poured down the sink, as it poses a threat to aquatic life and violates environmental regulations[6].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.